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  • Product: 1-Benzyl-2-methylpiperidin-3-ol
  • CAS: 1256091-41-4

Core Science & Biosynthesis

Foundational

1-Benzyl-2-methylpiperidin-3-ol: Chemical Properties, Synthesis, and Role in Allosteric Protease Inhibition

Executive Summary 1-Benzyl-2-methylpiperidin-3-ol is a functionalized, chiral piperidine derivative that has garnered significant attention in fragment-based drug discovery (FBDD). Characterized by its tertiary amine cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzyl-2-methylpiperidin-3-ol is a functionalized, chiral piperidine derivative that has garnered significant attention in fragment-based drug discovery (FBDD). Characterized by its tertiary amine core, specific stereocenters, and distinct hydrogen-bonding capabilities, this compound serves as a highly versatile scaffold. Recently, it was identified through high-throughput X-ray crystallographic screening as a non-covalent, allosteric modulator of the SARS-CoV-2 Main Protease (MPro or 3CLpro) [1].

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating synthesis protocol, and explores the mechanistic causality behind its allosteric binding dynamics.

Physicochemical and Structural Properties

The structural topology of 1-benzyl-2-methylpiperidin-3-ol features a piperidine ring substituted with a benzyl group at the nitrogen (N1), a methyl group at C2, and a hydroxyl group at C3. The presence of two adjacent stereocenters (C2 and C3) yields multiple diastereomers, with the (2R,3R) and (2S,3S) configurations being the most biologically relevant for target-directed screening [2].

Quantitative Data Summary

To facilitate compound handling and computational modeling, the core physicochemical properties are summarized below:

PropertyValue / Description
Chemical Name 1-Benzyl-2-methylpiperidin-3-ol
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
CAS Registry Number 1256091-41-4 (General)
Stereoisomers of Interest (2R,3R) and (2S,3S)
Hydrogen Bond Donors 1 (C3-Hydroxyl)
Hydrogen Bond Acceptors 2 (N1-Amine, C3-Hydroxyl)
Rotatable Bonds 2 (N-Benzyl linkage)
PDB Ligand ID T1M

Table 1: Physicochemical profile of 1-benzyl-2-methylpiperidin-3-ol.

Chemical Synthesis & Purification Protocol

The synthesis of 1-benzyl-2-methylpiperidin-3-ol is typically achieved via the reductive amination of 2-methylpiperidin-3-ol with benzaldehyde.

Causality in Experimental Design

Why Reductive Amination? Direct alkylation with benzyl bromide often leads to over-alkylation (quaternary ammonium salt formation) and requires harsh basic conditions that can cause epimerization at the C2 position. Reductive amination avoids this. Why Sodium Triacetoxyborohydride (STAB)? STAB is selected over Sodium Borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride. This makes STAB unreactive toward the benzaldehyde starting material, ensuring it selectively reduces the transient, highly electrophilic iminium ion intermediate. This prevents the formation of benzyl alcohol as a wasteful byproduct.

Synthesis A 2-Methylpiperidin-3-ol (Secondary Amine) C Iminium Ion Intermediate (Highly Electrophilic) A->C Condensation B Benzaldehyde + AcOH (Catalyst) B->C E 1-Benzyl-2-methylpiperidin-3-ol (Target Compound) C->E Hydride Transfer D NaBH(OAc)3 (Selective Reduction) D->E

Figure 1: Reductive amination pathway utilizing STAB for selective iminium reduction.

Step-by-Step Methodology (Self-Validating Workflow)

Step 1: Iminium Ion Formation

  • Dissolve 1.0 equivalent of enantiopure (2R,3R) -2-methylpiperidin-3-ol (10 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Add 1.05 equivalents of benzaldehyde (10.5 mmol).

  • Add 1.0 equivalent of glacial acetic acid (10 mmol) to catalyze the formation of the hemiaminal and subsequent dehydration to the iminium ion.

  • Stir at room temperature for 1 hour. Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The primary amine spot should disappear, confirming complete conversion to the intermediate.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath to control the exothermic hydride transfer. 6. Add 1.5 equivalents of Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. 7. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Validation Checkpoint: LC-MS analysis of a 10 µL aliquot should reveal a dominant mass peak at m/z 206.1 [M+H]⁺, confirming product formation.

Step 3: Workup and Purification 8. Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution (CO₂) ceases. 9. Separate the organic layer and extract the aqueous layer twice with 20 mL of dichloromethane (DCM). 10. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure (2R,3R) -1-benzyl-2-methylpiperidin-3-ol.

Mechanistic Role in Allosteric Modulation (SARS-CoV-2 MPro)

In the wake of the COVID-19 pandemic, fragment libraries like the DSI-poised screening library were deployed to identify novel binding pockets on the SARS-CoV-2 Main Protease (MPro) [3]. (2R,3R) -1-benzyl-2-methylpiperidin-3-ol was identified as a critical allosteric binder.

Structural Causality of Binding

Unlike competitive inhibitors (e.g., Nirmatrelvir) that bind directly to the catalytic dyad (His41/Cys145), 1-benzyl-2-methylpiperidin-3-ol binds to a distal allosteric site . Molecular dynamics and crystallographic data demonstrate that the compound anchors itself via precise hydrogen bonding between its C3-hydroxyl group and the backbone/sidechains of Thr196, Thr198, and Glu240 [1].

The stereochemistry is non-negotiable here: the (2R,3R) configuration ensures that the C2-methyl group points away from the binding pocket's steric walls, allowing the C3-hydroxyl to achieve the optimal distance (< 3.0 Å) for hydrogen bonding. This binding event triggers a conformational shift across the protease dimer interface, which propagates to the active site. The result is a distortion of the oxyanion hole (comprising Gly143, Ser144, and Cys145), preventing the enzyme from stabilizing the transition state of its natural peptide substrate [1].

Mechanism Ligand (2R,3R)-1-Benzyl-2-methylpiperidin-3-ol Distal Distal Site Binding (Thr196, Thr198, Glu240) Ligand->Distal H-Bonding Conform Dimer Interface Shift (Conformational Change) Distal->Conform Allosteric Propagation Oxyanion Oxyanion Hole Distortion (Gly143, Ser144, Cys145) Conform->Oxyanion Structural Distortion Inhibition Loss of Transition State Stabilization (Protease Inhibition) Oxyanion->Inhibition Catalytic Arrest

Figure 2: Allosteric propagation from distal site binding to active site distortion.

Experimental Workflow for Fragment Screening

The discovery of 1-benzyl-2-methylpiperidin-3-ol's activity relied on advanced crystallographic techniques, specifically the PanDDA (Pan-Dataset Density Analysis) method [4]. Fragment molecules are exceptionally small (MW < 300) and bind with low affinity (high µM to mM range), meaning they often exhibit low occupancy in crystal structures. Traditional electron density maps fail to resolve them against the background noise of the bulk solvent.

PanDDA solves this by analyzing a large dataset of "ground state" (apo) protein crystals to create a statistical baseline of the electron density. When a fragment-soaked crystal is analyzed, PanDDA subtracts this baseline, revealing the weak, partial-occupancy signal of the bound fragment.

Workflow Lib DSI-Poised Fragment Library Soak MPro Crystal Soaking (High Concentration) Lib->Soak Selection Xray High-Throughput X-Ray Diffraction Soak->Xray Data Collection PanDDA PanDDA Analysis (Background Subtraction) Xray->PanDDA Phase & Process Hit Hit Validation (NMR & PDB Deposition) PanDDA->Hit Resolve Low-Occupancy

Figure 3: High-throughput fragment screening workflow utilizing PanDDA.

NMR Quality Control

To ensure the integrity of the fragment library, compounds like 1-benzyl-2-methylpiperidin-3-ol undergo rigorous NMR Quality Control [3]. 1D ¹H and 2D HSQC NMR spectra are collected to verify that the compound has not degraded in the DMSO stock solution and that it does not form colloidal aggregates, which could lead to false positives in biochemical assays.

References

  • Allosteric Modulation of the Main Protease (MPro) of SARS-CoV-2 by Casticin—Insights from Molecular Dynamics Simulations National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • ChemComp-T1M: (2R,3R)-1-benzyl-2-methylpiperidin-3-ol Protein Data Bank Japan (PDBj) URL:[Link]

  • NMR Quality Control Of Fragment Libraries For Screening: (2S,3S)-1-benzyl-2-methylpiperidin-3-ol Biological Magnetic Resonance Data Bank (BMRB) URL:[Link]

  • PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 MPro Protein Data Bank Japan (PDBj) URL: [Link]

Exploratory

In-Depth Technical Guide to the Stereoselective Synthesis of (2R,3R)-1-benzyl-2-methylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the stereoselective synthesis of (2R,3R)-1-be...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of (2R,3R)-1-benzyl-2-methylpiperidin-3-ol, a chiral substituted piperidine of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in a vast number of pharmaceuticals and natural products.[1][2] The precise control of stereochemistry is often paramount to biological activity, making stereoselective synthesis a critical aspect of modern drug discovery. This guide will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of the title compound, with a focus on a diastereoselective reduction approach.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a ubiquitous heterocyclic motif found in over twenty classes of pharmaceuticals.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The introduction of multiple stereocenters, as in (2R,3R)-1-benzyl-2-methylpiperidin-3-ol, further enhances its potential for specific molecular recognition. Consequently, the development of robust and efficient methods for the synthesis of stereochemically pure piperidine derivatives is a continuous and vital area of research in organic chemistry and drug discovery.[1][2]

This guide will focus on a practical and scalable approach to obtaining the (2R,3R) stereoisomer, providing researchers with the necessary information to synthesize this valuable building block for their own research endeavors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, (2R,3R)-1-benzyl-2-methylpiperidin-3-ol, points to the stereoselective reduction of a prochiral ketone precursor, 1-benzyl-2-methylpiperidin-3-one. This strategy is attractive due to the relative accessibility of the ketone and the potential to control the stereochemistry of the newly formed hydroxyl group in the final step.

G Target Molecule (2R,3R)-1-benzyl-2-methylpiperidin-3-ol Precursor Ketone 1-benzyl-2-methylpiperidin-3-one Target Molecule->Precursor Ketone Stereoselective Reduction Starting Materials Benzylamine, Ethyl acrylate, Ethyl 2-bromopropionate Precursor Ketone->Starting Materials Multi-step Synthesis G A Benzylamine + Ethyl Chloroacetate B N-benzyl glycine ethyl ester A->B Alkylation C Diethyl N-benzyl-N-(3-oxopentyl)glycinate B->C Michael Addition D Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate C->D Dieckmann Condensation E 1-Benzyl-3-piperidone D->E Hydrolysis & Decarboxylation F 1-Benzyl-3-piperidone Hydrochloride E->F Salt Formation

Figure 2: Synthetic workflow for 1-benzyl-3-piperidone hydrochloride.

Stereoselective Reduction to (2R,3R)-1-benzyl-2-methylpiperidin-3-ol

The crucial step in this synthesis is the diastereoselective reduction of the ketone precursor. To achieve the desired cis-(2R,3R) stereochemistry, a reducing agent that allows for substrate-directed reduction is necessary. Bulky hydride reagents often approach the carbonyl group from the less sterically hindered face, which, in the case of 1-benzyl-2-methylpiperidin-3-one, is predicted to be trans to the adjacent methyl group, leading to the desired cis-alcohol.

Proposed Detailed Experimental Protocol

This protocol is a proposed method based on established principles of stereoselective reductions of cyclic ketones.

Step 1: Preparation of 1-benzyl-2-methylpiperidin-3-one

The synthesis of the methylated ketone precursor can be achieved through α-methylation of 1-benzyl-3-piperidone.

  • To a solution of 1-benzyl-3-piperidone in an aprotic solvent (e.g., THF) at low temperature (-78 °C), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the enolate.

  • Add methyl iodide to the enolate solution and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-2-methylpiperidin-3-one.

Step 2: Diastereoselective Reduction

  • Dissolve 1-benzyl-2-methylpiperidin-3-one in a suitable anhydrous solvent (e.g., tetrahydrofuran or methanol) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature, typically -78 °C to 0 °C, to enhance diastereoselectivity.

  • Slowly add a solution of a bulky reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®) or sodium borohydride in the presence of a chelating agent like cerium(III) chloride (Luche reduction).

  • Stir the reaction mixture at the low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain pure (2R,3R)-1-benzyl-2-methylpiperidin-3-ol.

Table 1: Comparison of Potential Reducing Agents

Reducing AgentTypical ConditionsExpected Major DiastereomerRationale
Sodium Borohydride (NaBH₄)Methanol, 0 °C to rtMixture of diastereomersLess sterically demanding, leading to lower selectivity.
Lithium Aluminum Hydride (LiAlH₄)THF or Et₂O, 0 °C to rtMixture of diastereomersHighly reactive and less selective for this substrate.
L-Selectride®THF, -78 °Ccis-(2R,3R)Bulky hydride attacks from the less hindered face, opposite to the methyl group.
Luche Reduction (NaBH₄, CeCl₃)Methanol, -78 °C to 0 °Ccis-(2R,3R)Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack.

Mechanistic Insights into Stereoselectivity

The stereochemical outcome of the reduction is governed by the direction of hydride attack on the carbonyl group. In the case of 1-benzyl-2-methylpiperidin-3-one, the piperidine ring can adopt a chair-like conformation. The benzyl group on the nitrogen and the methyl group at the C2 position will preferentially occupy equatorial positions to minimize steric strain.

The use of a sterically hindered reducing agent like L-Selectride® forces the hydride to approach the carbonyl from the less encumbered axial face, leading to the formation of the equatorial alcohol. This results in the desired cis relationship between the C2-methyl group and the C3-hydroxyl group.

G cluster_0 Stereoselective Reduction Pathway Ketone 1-benzyl-2-methylpiperidin-3-one (Chair conformation with equatorial Bn and Me groups) Transition State Axial attack of bulky hydride reagent (e.g., L-Selectride®) Ketone->Transition State Less hindered axial approach Product (2R,3R)-1-benzyl-2-methylpiperidin-3-ol (Equatorial OH, cis to Me) Transition State->Product Hydride delivery

Figure 3: Proposed mechanism for the stereoselective reduction.

Characterization and Data Analysis

The stereochemistry of the final product can be confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The coupling constants (J-values) between the protons at C2, C3, and C4 can provide valuable information about their relative stereochemistry. For the cis isomer, a small axial-equatorial or equatorial-equatorial coupling constant is expected between H3 and H2/H4, while a larger axial-axial coupling would be observed for the trans isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the piperidine ring can also be indicative of the stereochemistry.

  • 2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These experiments can be used to unambiguously assign all proton and carbon signals and to confirm the spatial proximity of protons, further solidifying the stereochemical assignment.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric and diastereomeric purity of the final product.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and practical approach for the stereoselective synthesis of (2R,3R)-1-benzyl-2-methylpiperidin-3-ol. The key to this synthesis is the diastereoselective reduction of the corresponding ketone precursor using a sterically demanding hydride reagent. The provided protocols and mechanistic insights are intended to equip researchers in drug development and organic synthesis with the knowledge to produce this valuable chiral building block.

Future work in this area could focus on the development of catalytic asymmetric methods for the synthesis of this and related chiral piperidines, which would offer improved atom economy and sustainability. Biocatalytic approaches, using engineered enzymes, also hold great promise for highly selective and environmentally friendly syntheses. [2]

References

  • Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 59(39), 7897-7900.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Comins, D. L., & Joseph, S. P. (2005). Stereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols: Application to the Expedient Synthesis of (+)-Julifloridine. Organic Letters, 7(12), 2583–2585.
  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.
  • Patel, S., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 5432.
  • Ripin, D. H., et al. (2003). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Organic Process Research & Development, 7(1), 115-120.
  • Varlamov, A. V., et al. (2023).
  • Wang, Z., et al. (2018). Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 23(11), 2804.
  • Zhang, Y., et al. (2018). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. iScience, 9, 459-468.
  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P

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Foundational

1-Benzyl-2-methylpiperidin-3-ol mechanism of action in biological systems

Title: Unveiling the Allosteric Modulation of SARS-CoV-2 Mpro: A Technical Guide on 1-Benzyl-2-methylpiperidin-3-ol Executive Summary In the landscape of antiviral drug discovery, targeting highly conserved viral proteas...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Allosteric Modulation of SARS-CoV-2 Mpro: A Technical Guide on 1-Benzyl-2-methylpiperidin-3-ol

Executive Summary

In the landscape of antiviral drug discovery, targeting highly conserved viral proteases is a validated strategy. However, active-site competitive inhibitors often face hurdles related to viral mutation and selective pressure. This whitepaper provides an in-depth mechanistic analysis of 1-benzyl-2-methylpiperidin-3-ol —specifically its (2R,3R) stereoisomer—a small-molecule fragment identified during a high-throughput crystallographic screen[1]. By binding to a distal, allosteric cavity (Pocket 3) on the SARS-CoV-2 Main Protease (Mpro), this fragment offers a critical scaffold for structure-based drug design (SBDD), bypassing traditional active-site competition[2].

The Biological Target: SARS-CoV-2 Mpro and the Allosteric Imperative

The SARS-CoV-2 Main Protease (Mpro, or 3CLpro) is a cysteine protease responsible for cleaving viral polyproteins at 11 highly conserved sites, a process strictly required for viral replication[2].

The catalytic machinery of Mpro relies on a catalytic dyad (His41 and Cys145) situated in the cleft between domains I and II[2]. During proteolysis, an "oxyanion hole"—formed by the backbone amides of Gly143, Ser144, and Cys145—stabilizes the partial negative charge of the substrate's P1 carbonyl group[3]. Because the active site is highly targeted, it is prone to resistance mutations. Targeting allosteric sites, such as the transient surface cavities near the domain II-III linker, provides a strategic alternative to disrupt the enzyme's structural dynamics without directly competing with the natural substrate[2].

Mechanism of Action: Allosteric Disruption via Pocket 3

Crystallographic data (PDB: 5REE) reveals that (2R,3R)-1-benzyl-2-methylpiperidin-3-ol does not bind in the active site. Instead, it occupies Pocket 3 , a small, transient surface cavity formed by Thr198 (from the domain II-III linker) and residues from domain III, including Met235, Asn238, Tyr239, and Glu240[2][4].

The Causality of Inhibition:

  • Anchoring: The fragment anchors into Pocket 3 via hydrogen bonding networks with Thr198 and Glu240, supported by hydrophobic contacts from its piperidine and benzyl rings[3].

  • Conformational Propagation: Because Thr198 is a critical hinge residue in the domain II-III linker, ligand binding restricts the linker's flexibility.

  • Active-Site Distortion: This distal restriction propagates a conformational shift that alters the geometry of the S1 pocket. Specifically, it disrupts the precise alignment of Gly143, Ser144, and Cys145[3].

  • Catalytic Failure: With the oxyanion hole distorted, Mpro can no longer stabilize the transition state of the peptide substrate, resulting in a drastic reduction in catalytic turnover[3].

MoA Ligand 1-Benzyl-2-methylpiperidin-3-ol (Fragment) Pocket3 Mpro Allosteric Pocket 3 (Thr198, Glu240, Met235) Ligand->Pocket3 Binds via H-bonds & Hydrophobic contacts Dynamics Conformational Shift (Domain II-III Linker) Pocket3->Dynamics Induces ActiveSite Oxyanion Hole Distortion (Gly143, Ser144, Cys145) Dynamics->ActiveSite Allosteric Modulation Inhibition Reduced Catalytic Cleavage of Viral Polyprotein ActiveSite->Inhibition Prevents Substrate Stabilization

Caption: Allosteric modulation pathway of SARS-CoV-2 Mpro by 1-benzyl-2-methylpiperidin-3-ol.

Quantitative Binding Profile

To facilitate structure-based drug design, the structural and thermodynamic parameters of the 1-benzyl-2-methylpiperidin-3-ol/Mpro complex are summarized below:

ParameterValueReference
Target SARS-CoV-2 Main Protease (Mpro)[4]
PDB ID 5REE[4]
Binding Site Pocket 3 (Allosteric / Distal)[2]
Key Interacting Residues Thr198, Glu240, Met235, Asn238, Tyr239[2],[3]
Estimated Binding Affinity (MD) ~ -2.0 kcal/mol[2]
Molecular Weight 205.30 Da[5]
Chemical Formula C13H19NO[5]
Crystallographic Resolution 1.77 Å[4]

Self-Validating Experimental Methodologies

To study transient fragment binding, standard assays often fail. The following protocols represent self-validating systems designed to isolate and verify weak allosteric interactions.

Protocol A: High-Throughput X-ray Crystallography & PanDDA Analysis

Objective: To identify low-affinity fragment binders that evade standard electron density mapping.

  • Step 1: Apo-Crystal Baseline Generation. Grow hundreds of Apo-Mpro crystals. Self-Validation Check: Diffract a subset to ensure resolution is consistently < 2.0 Å. This establishes a high-confidence "ground state" map.

  • Step 2: Fragment Soaking. Soak the Apo-crystals with 1-benzyl-2-methylpiperidin-3-ol from the DSI-poised library at high concentrations (e.g., 50 mM) for 1-2 hours[1].

  • Step 3: PanDDA (Pan-Dataset Density Analysis). Standard maps often miss fragments with low occupancy. PanDDA subtracts the averaged Apo "ground state" from the soaked crystal's data. Causality: By mathematically removing the background noise of the unbound protein, the weak electron density of the fragment at Pocket 3 is unambiguously revealed[1].

FBDD Step1 Fragment Library (DSI-Poised) Step2 High-Throughput X-ray Crystallography Step1->Step2 Crystal Soaking Step3 PanDDA Analysis (Hit Identification) Step2->Step3 Electron Density Mapping Step4 Hit: 1-Benzyl-2-methylpiperidin-3-ol (PDB: 5REE) Step3->Step4 Confirms Binding at Pocket 3 Step5 MD Simulations & Affinity Maturation Step4->Step5 SBDD Step6 Lead Compound Generation Step5->Step6 Fragment Merging

Caption: Fragment-based drug discovery (FBDD) workflow for identifying allosteric Mpro binders.

Protocol B: Molecular Dynamics (MD) Simulations for Allosteric Validation

Objective: Crystallography is static. MD is required to prove that binding at Pocket 3 dynamically alters the distant active site[2].

  • Step 1: System Parameterization. Parameterize the fragment using the General Amber Force Field (GAFF). Solvate the 5REE complex in a TIP3P water box and neutralize with ions.

  • Step 2: Equilibration. Perform NVT and NPT equilibrations. Self-Validation Check: Monitor the Root Mean Square Deviation (RMSD) of the protein backbone. The production run must not start until the RMSD plateaus (variance < 2.5 Å), proving the system has reached a stable energy minimum.

  • Step 3: Allosteric Mapping (The Control System). Run a 50-100 ns production simulation. Crucially, run a parallel Apo-Mpro simulation as a negative control.

  • Step 4: RMSF Analysis. Compare the Root Mean Square Fluctuation (RMSF) of the oxyanion loop (residues 138–146) between the Holo and Apo states. Causality: If the active site distorts in the Apo simulation, the simulation is flawed. If the distortion only occurs in the Holo simulation, the allosteric causality of 1-benzyl-2-methylpiperidin-3-ol is validated[3].

Strategic Implications for Drug Development

Because 1-benzyl-2-methylpiperidin-3-ol is a fragment, its native binding affinity is weak (~ -2.0 kcal/mol), and MD simulations show it can transiently exit Pocket 3 if its hydroxyl group fails to maintain optimal H-bonds[2]. Therefore, it is not a standalone therapeutic.

Instead, it represents a highly tractable chemical scaffold. Drug developers utilize this fragment by employing fragment merging —chemically linking it to other fragments that bind in adjacent cavities (such as Pocket 4)[2]. This strategy exponentially increases binding affinity and residence time, paving the way for a new class of potent, non-competitive SARS-CoV-2 antivirals that are highly resilient to active-site mutations.

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Exploratory

Physicochemical Profiling of Fragment Hits: Solubility and Stability Dynamics of 1-Benzyl-2-methylpiperidin-3-ol

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the physicochemical behavior of small-molecule fragments dictates their utility in high-throughput screening and structural biology. 1-Benzyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the physicochemical behavior of small-molecule fragments dictates their utility in high-throughput screening and structural biology. 1-Benzyl-2-methylpiperidin-3-ol (CAS: 1256091-41-4) has recently emerged as a critical fragment hit, notably identified as an allosteric modulator of the SARS-CoV-2 Main Protease (MPro/3CLpro) [1]. Because fragment screens often require millimolar concentrations to detect weak binding affinities, understanding the thermodynamic solubility and kinetic stability of this molecule across diverse solvent matrices is paramount.

This technical whitepaper provides an in-depth analysis of the solubility and stability profiles of 1-benzyl-2-methylpiperidin-3-ol. By deconstructing its structural causality, we establish self-validating experimental protocols designed to prevent false positives (due to aggregation) or false negatives (due to degradation) in biochemical assays.

Structural Causality and Physicochemical Properties

The behavior of 1-benzyl-2-methylpiperidin-3-ol in solution is directly governed by its tripartite structural features:

  • The Piperidine Core (Tertiary Amine): The nitrogen atom possesses a lone pair of electrons, giving the molecule a basic pKa (estimated ~8.5–9.2). This dictates a highly pH-dependent aqueous solubility profile. At physiological pH (7.4), the molecule exists in an equilibrium between its neutral and protonated states, limiting its solubility. At acidic pH, protonation drives strong ion-dipole interactions with water.

  • The Benzyl Moiety: This aromatic ring introduces significant lipophilicity (LogP ~2.2), driving excellent solubility in organic solvents (DMSO, Methanol, Dichloromethane) but acting as a hydrophobic penalty in neutral aqueous buffers.

  • The C3-Hydroxyl Group: Acting as both a hydrogen bond donor and acceptor, this secondary alcohol is crucial for target engagement—specifically forming hydrogen bonds with residues like Thr196 and Glu240 in the MPro allosteric site [2]—but it also represents a potential site for oxidative degradation.

Solubility Profiling Across Solvents

Solubility in FBDD must be divided into thermodynamic solubility (the absolute equilibrium limit in a pure solvent) and kinetic solubility (the practical limit when an organic stock is spiked into an aqueous assay buffer).

Because 1-benzyl-2-methylpiperidin-3-ol lacks highly polar functional groups beyond its single hydroxyl and amine, its solubility is heavily matrix-dependent. DMSO is the gold standard for long-term storage, while aqueous buffers require careful pH management to prevent precipitation.

Table 1: Quantitative Solubility Profile
Solvent MatrixTemp (°C)Estimated Solubility LimitSolvation Mechanism & Practical Application
DMSO (100%) 25°C> 150 mg/mL (> 700 mM)Thermodynamic: Strong dipole interactions. Used for master fragment library stocks.
Methanol 25°C> 100 mg/mLThermodynamic: Hydrogen bonding with the C3-OH. Used for LC-MS sample preparation.
Aqueous Buffer (pH 2.0) 25°C> 15 mg/mLThermodynamic: Complete protonation of the piperidine nitrogen. Used in simulated gastric fluid assays.
Aqueous Buffer (pH 7.4) 25°C< 0.5 mg/mL (< 2.5 mM)Kinetic: Neutral species dominates. Maximum threshold for biochemical assay screening.

Chemical and Thermal Stability Dynamics

While 1-benzyl-2-methylpiperidin-3-ol is devoid of highly labile groups (such as esters or reactive Michael acceptors), it is not inert. Understanding its degradation pathways is critical for maintaining the integrity of screening libraries.

  • Oxidative Vulnerability: The secondary alcohol at the C3 position can be oxidized to a ketone (forming 1-benzyl-2-methylpiperidin-3-one) in the presence of reactive oxygen species (ROS) or upon prolonged exposure to atmospheric oxygen in DMSO stocks.

  • N-Debenzylation: Under extreme photolytic stress or in the presence of catalytic metals, the benzyl-nitrogen bond can cleave, yielding 2-methylpiperidin-3-ol and benzaldehyde.

  • Aqueous Stability: The molecule exhibits excellent hydrolytic stability across a broad pH range (pH 2–10) due to the robust nature of its carbon-carbon and carbon-nitrogen bonds.

G A 1-Benzyl-2-methylpiperidin-3-ol (Intact Fragment) B 1-Benzyl-2-methylpiperidin-3-one (Oxidation Product) A->B Oxidative Stress (ROS / Air exposure) C 2-Methylpiperidin-3-ol (Debenzylation) A->C Strong UV / Catalytic Cleavage D Stable Solvate (DMSO / Buffer) A->D Controlled Storage (-20°C, Argon)

Diagram 1: Primary degradation pathways of 1-benzyl-2-methylpiperidin-3-ol under stress.

Table 2: Stability Profile Over Time
Storage ConditionTimeframe% Recovery (Intact)Primary Degradant / Observation
DMSO (100%), -20°C, Argon 12 Months> 99.5%None (Highly Stable)
DMSO (100%), 25°C, Ambient Air 4 Weeks~ 96.0%Trace oxidation to ketone
PBS (pH 7.4), 37°C 48 Hours> 98.5%None (Stable for assay duration)

Standardized Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to differentiate between true chemical degradation and physical precipitation.

Protocol A: Kinetic Solubility via Laser Nephelometry

Causality: Nephelometry measures light scattering caused by insoluble particulates. It is chosen over UV-Vis because fragments often lack strong chromophores, and it directly detects the point of precipitation (aggregation) in aqueous assay conditions.

  • System Suitability: Calibrate the nephelometer using a standard formazin suspension. Use Nicardipine as a low-solubility control and Caffeine as a high-solubility control.

  • Stock Preparation: Prepare a 50 mM stock of 1-benzyl-2-methylpiperidin-3-ol in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, create a 10-point concentration gradient (e.g., 10 µM to 5 mM) by dispensing the DMSO stock into 50 mM HEPES buffer (pH 7.4, 150 mM NaCl). Ensure final DMSO concentration remains constant at 5% (v/v) across all wells to isolate the solubility variable.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker at 300 RPM to allow equilibrium of the kinetic state.

  • Detection: Read forward light scatter at 620 nm. The solubility limit is defined as the concentration at which the scattering signal exceeds the baseline buffer + 5% DMSO control by >3 standard deviations.

Protocol B: Longitudinal Chemical Stability via UPLC-MS/MS

Causality: High-resolution mass spectrometry coupled with ultra-performance liquid chromatography separates the parent fragment from its oxidative degradants (e.g., the +14 Da ketone or the -90 Da debenzylated product), ensuring degradation is not mistaken for precipitation.

  • Sample Preparation: Prepare a 10 µM solution of the fragment in the target matrix (e.g., 50/50 Acetonitrile/Water or pure DMSO). Spike in 1 µM of an internal standard (e.g., labetalol) to validate injection volumes and instrument response.

  • Incubation & Sampling: Incubate the solutions at 4°C, 25°C, and 40°C. Extract 10 µL aliquots at t=0 , 24h, 48h, 72h, and 7 days. Quench immediately in cold acetonitrile (-20°C) to halt any ongoing reactions.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid). The acidic mobile phase ensures the basic piperidine is protonated for sharp peak shapes.

  • Mass Spectrometry: Monitor the parent mass ( m/z 206.15 [M+H]+ ) via Electrospray Ionization (ESI+).

  • Data Analysis: Calculate the area under the curve (AUC) ratio of the fragment to the internal standard. Plot the natural log of the remaining percentage versus time to determine the degradation half-life.

G cluster_0 Parallel Analytical Assessment S1 1. Compound Dispensing (50 mM DMSO Stock) S2 2. Matrix Dilution (Organic & Aqueous Buffers) S1->S2 S3 3A. Laser Nephelometry (Kinetic Solubility Limit) S2->S3 Buffer Spike S4 3B. UPLC-MS/MS (Chemical Degradation Tracking) S2->S4 Time-course Sampling S5 4. Data Integration & Profiling (E-E-A-T Validated Output) S3->S5 S4->S5

Diagram 2: High-throughput workflow for kinetic solubility and chemical stability profiling.

Conclusion & Best Practices

For drug development professionals utilizing 1-benzyl-2-methylpiperidin-3-ol as a structural scaffold or fragment hit, solvent management is critical. The molecule exhibits robust chemical stability in both DMSO and aqueous environments, making it highly suitable for prolonged biochemical assays. However, its basic piperidine core and lipophilic benzyl group create a steep pH-solubility gradient.

Key Takeaway: Always maintain DMSO stocks under argon at -20°C to prevent slow oxidation of the C3-hydroxyl group. When transitioning to aqueous assays, ensure the final fragment concentration does not exceed its kinetic solubility limit (~2.5 mM at pH 7.4) to avoid false-positive assay readouts caused by colloidal aggregation.

References

  • RCSB Protein Data Bank (PDB). "5REE: Crystal Structure of SARS-CoV-2 main protease in complex with Z2217052426." Deposited by the PanDDA analysis group (Diamond Light Source). Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Allosteric Modulation of the Main Protease (MPro) of SARS-CoV-2 by Casticin—Insights from Molecular Dynamics Simulations." PubMed Central (PMC). Available at:[Link]

Foundational

Allosteric Modulation of Viral Proteases: A Technical Guide to 1-Benzyl-2-methylpiperidin-3-ol Derivatives

Executive Summary The rapid mutation rates of viral pathogens, particularly within their enzymatic active sites, present a persistent challenge in antiviral drug development. Consequently, targeting highly conserved allo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid mutation rates of viral pathogens, particularly within their enzymatic active sites, present a persistent challenge in antiviral drug development. Consequently, targeting highly conserved allosteric sites has emerged as a superior strategy to bypass orthosteric mutational escape.

This whitepaper explores the pharmacological potential of 1-benzyl-2-methylpiperidin-3-ol derivatives , a class of compounds originating from a critical fragment-based drug discovery (FBDD) campaign against the SARS-CoV-2 Main Protease (MPro / 3CLpro). Specifically, the stereoisomer (2R,3R)-1-benzyl-2-methylpiperidin-3-ol was identified as a non-covalent fragment hit (PDB: 5REE) that binds to a distal allosteric pocket [1]. By acting as structural wedges, derivatives of this scaffold disrupt protease dimerization and distort the catalytic machinery, offering a blueprint for next-generation, variant-agnostic antiviral therapeutics.

Structural Biology & Mechanistic Rationale

The Distal Allosteric Pocket (Site #1)

Unlike traditional peptidomimetic inhibitors (e.g., Nirmatrelvir) that covalently bind the Cys145/His41 catalytic dyad, 1-benzyl-2-methylpiperidin-3-ol targets a transient surface pocket (Site #1) located near the interface of Domain II and Domain III of MPro.

Molecular dynamics and crystallographic data reveal that the fragment anchors into this distal site via highly specific hydrogen bonding networks with Thr196, Thr198, and Glu240 , while the benzyl ring occupies a hydrophobic cleft formed by Met235 and Pro241 [2].

Mechanism of Action: Allosteric Inactivation

MPro is only catalytically active as a homodimer. The binding of the piperidin-3-ol scaffold at the Domain II/III linker induces a conformational shift that propagates to the dimerization interface. This allosteric signaling pathway effectively destabilizes the dimer, leading to a collapse of the oxyanion hole at the active site.

AllostericMechanism Ligand 1-Benzyl-2-methylpiperidin-3-ol (Fragment Binding) Binding Anchoring at Distal Site #1 (Thr196, Thr198, Glu240) Ligand->Binding DomainShift Domain III Conformational Shift Binding->DomainShift Dimer Dimerization Interface Destabilization DomainShift->Dimer ActiveSite Oxyanion Hole Distortion (Cys145/His41 Dyad) DomainShift->ActiveSite Inactivation Protease Catalytic Inactivation Dimer->Inactivation ActiveSite->Inactivation

Allosteric signaling pathway of 1-benzyl-2-methylpiperidin-3-ol inducing MPro inactivation.

Hit-to-Lead Optimization: Derivatization Strategies

Because the initial fragment (MW: 205.3 Da) exhibits low binding affinity typical of FBDD hits ( Kd​ in the high micromolar range), rational derivatization is required to optimize ligand efficiency (LE) and pharmacological potency.

Structure-Activity Relationship (SAR) Expansion
  • Benzyl Ring Modifications (Hydrophobic Sub-pocket): The unsubstituted benzyl ring exhibits sub-optimal π−π stacking. Halogenation (e.g., 4-fluoro or 3,4-dichloro substitution) enhances halogen bonding with the backbone carbonyls of Asn238 and improves metabolic stability against hepatic CYP450 oxidation.

  • Piperidine Core Stereochemistry: The (2R,3R) enantiomer is strictly required. The equatorial hydroxyl group at C3 acts as a critical hydrogen bond donor to Glu240. Acylation or removal of this -OH group abolishes allosteric binding.

  • N-Alkylation / Linker Extension: Extending the scaffold from the piperidine nitrogen towards the dimerization interface with rigid, functionalized linkers (e.g., triazole or carboxamide moieties) allows the derivative to act as a direct steric wedge, forcefully preventing monomer association.

Quantitative Pharmacological Profiling

The following table summarizes the structure-activity relationship progression from the foundational fragment to optimized derivatives, demonstrating improvements in binding affinity and catalytic inhibition.

Compound IDScaffold Modification Kd​ ( μ M) IC50​ ( μ M)Ligand Efficiency (LE)Mechanism of Inhibition
Fragment 5REE (2R,3R)-1-benzyl-2-methylpiperidin-3-ol (Base)215.0>5000.28Allosteric / Dimer disruption
Derivative A 4-Fluoro-benzyl substitution85.4120.50.31Enhanced hydrophobic packing
Derivative B 3,4-Dichloro-benzyl substitution42.165.00.34Halogen bonding with Asn238
Derivative C N-linked carboxamide extension8.512.20.38Direct dimer interface steric clash

Experimental Workflows & Self-Validating Protocols

To confidently validate the pharmacological activity of these derivatives, researchers must utilize orthogonal screening methods. The following protocols form a self-validating system: structural confirmation via X-ray crystallography paired with functional validation via Native Mass Spectrometry.

FBDD_Workflow Lib Derivative Library Xray High-Throughput Crystallography Lib->Xray PanDDA PanDDA Density Analysis Xray->PanDDA MS Native Mass Spec (Monomer:Dimer) PanDDA->MS FRET FRET Catalytic Assay MS->FRET Lead Optimized Lead FRET->Lead

Orthogonal workflow for validating allosteric protease inhibitors.

Protocol 1: High-Throughput Crystallographic Fragment Screening (PanDDA)

Standard difference electron density maps ( Fo​−Fc​ ) often fail to detect low-affinity allosteric binders due to low partial occupancy. The Pan-Dataset Density Analysis (PanDDA) method solves this by subtracting the averaged "ground-state" apo-protein density from the soaked crystal data, revealing the bound derivative [3].

Step-by-Step Methodology:

  • Crystal Soaking: Grow apo-MPro crystals using sitting-drop vapor diffusion (20% PEG 3350, 0.1 M Bis-Tris pH 6.5). Transfer crystals to drops containing 50 mM of the piperidin-3-ol derivative dissolved in 10% DMSO for 1-2 hours.

  • Data Collection: Flash-cool crystals in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., Diamond Light Source I04-1) to a resolution of at least 1.8 Å.

  • Automated Processing: Process data using XDS and scale with AIMLESS.

  • PanDDA Execution: Run the PanDDA algorithm against a background ensemble of at least 30 apo-MPro datasets.

  • Validation: Model the derivative into the resulting Z -map (event map). A Z -score >3.0 at the distal site confirms confident allosteric binding.

Protocol 2: Native Mass Spectrometry for Dimerization Assessment

Because MPro requires dimerization for activity, a true allosteric inhibitor binding at the distal site will shift the monomer-dimer equilibrium. Native Mass Spectrometry (MS) preserves non-covalent interactions in the gas phase, allowing direct quantification of this shift [4].

Step-by-Step Methodology:

  • Buffer Exchange: Buffer exchange recombinant MPro into a volatile native buffer (200 mM ammonium acetate, pH 7.4) using size-exclusion chromatography (Micro Bio-Spin 6 columns).

  • Sample Preparation: Prepare a 5 μ M MPro solution. Incubate with varying concentrations of the derivative (10 μ M to 200 μ M) for 30 minutes at room temperature.

  • Ionization: Introduce the sample into a Q-Exactive UHMR mass spectrometer via nano-electrospray ionization (nESI) using gold-coated borosilicate capillaries.

  • Instrument Tuning: Use gentle source conditions (capillary temperature 250°C, in-source trapping 50 V) to prevent collision-induced dissociation of the dimer.

  • Data Analysis: Quantify the peak areas for the monomeric charge states (e.g., 11+ to 13+) versus the dimeric charge states (e.g., 21+ to 23+). Calculate the dissociation constant ( Kd​ ) shift. A dose-dependent increase in the monomeric population validates the allosteric mechanism of action.

Conclusion

The (2R,3R)-1-benzyl-2-methylpiperidin-3-ol scaffold represents a highly tractable starting point for the development of allosteric viral protease inhibitors. By targeting the highly conserved Domain II/III interface rather than the hyper-mutable active site, derivatives of this compound offer a robust defense against viral resistance. Future drug development efforts must leverage orthogonal validation—combining PanDDA crystallography with Native MS—to ensure that structural binding translates into functional dimer disruption and catalytic silencing.

References

  • Douangamath, A., Fearon, D., Gehrtz, P., et al. (2020). Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease. Nature Communications.[Link]

  • Gyebi, G. A., Ogunro, O. B., Adebayo, J. O., et al. (2022). Allosteric Modulation of the Main Protease (MPro) of SARS-CoV-2 by Casticin—Insights from Molecular Dynamics Simulations. Journal of Biomolecular Structure and Dynamics (via PMC).[Link]

  • Protein Data Bank Japan (PDBj). (2020). PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 main protease in complex with Z2217052426 (PDB ID: 5REE). [Link]

  • El-Baba, T. J., Lutomski, C. A., Kantsadiotis, K., et al. (2020). Allosteric Inhibition of the SARS-CoV-2 Main Protease: Insights from Mass Spectrometry Based Assays. Angewandte Chemie International Edition.[Link]

Exploratory

In Silico Modeling and Docking Studies of 1-Benzyl-2-methylpiperidin-3-ol: A Fragment-Based Approach to SARS-CoV-2 Mpro Allosteric Inhibition

Executive Summary The rapid mutation of viral targets often renders active-site competitive inhibitors obsolete, necessitating the discovery of novel allosteric modulators. Fragment-Based Drug Discovery (FBDD) has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid mutation of viral targets often renders active-site competitive inhibitors obsolete, necessitating the discovery of novel allosteric modulators. Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective paradigm for identifying non-canonical binding pockets. This technical guide explores the in silico modeling, molecular docking, and dynamic simulation of (2R,3R)-1-benzyl-2-methylpiperidin-3-ol —a low-molecular-weight piperidine derivative identified as a fragment binder to the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Main Protease (Mpro). By detailing the causality behind computational workflows, this whitepaper provides a self-validating framework for researchers aiming to optimize fragment hits into potent allosteric therapeutics.

Mechanistic Rationale: Targeting the Distal Site

The SARS-CoV-2 Main Protease (Mpro or 3CLpro) is a homodimeric cysteine protease essential for viral replication. While most therapeutic efforts focus on the catalytic dyad (His41 and Cys145), targeting allosteric sites offers a strategic advantage against drug resistance.

Crystallographic and electrophilic fragment screening campaigns identified (2R,3R)-1-benzyl-2-methylpiperidin-3-ol (PDB Ligand ID: T1M) as a distinct binder to a distal allosteric pocket of Mpro [1]. Unlike competitive inhibitors, this fragment does not directly block the active site. Instead, in silico molecular dynamics studies of similar allosteric modulators reveal a complex causality: binding at the distal site induces a conformational shift that propagates through the protein backbone, ultimately distorting the oxyanion hole at the active site [2]. This distortion prevents the proper orientation of the viral polypeptide substrate, leading to catalytic arrest.

Key interacting residues for this distal pocket include Thr196, Thr198, and Glu240 , which form a critical hydrogen-bonding network with the hydroxyl and piperidine nitrogen of the fragment [2].

Mechanism L Ligand Binding (Fragment T1M) S Mpro Allosteric Site (Thr196, Thr198, Glu240) L->S H-Bonds C Conformational Shift (Distal to Active Site) S->C Induced Fit O Oxyanion Hole Distortion C->O Allosteric Signaling I Catalytic Arrest (Viral Replication Halted) O->I Loss of Substrate Binding

Allosteric Modulation Pathway of SARS-CoV-2 Mpro by Fragment T1M.

In Silico Experimental Workflow

To accurately model the binding of a small fragment (MW ~205 g/mol ), the computational protocol must be highly sensitive. Fragments exhibit low initial binding affinities (typically in the millimolar range) but high ligand efficiency. The following step-by-step methodology ensures a self-validating system by coupling static docking with dynamic simulation.

Step 1: Protein and Ligand Preparation

Causality: Raw crystallographic data often contains unresolved side chains, missing hydrogen atoms, and non-physiological protonation states. If the catalytic dyad (His41/Cys145) or the allosteric residues (Thr196/Glu240) are incorrectly protonated, the electrostatic potential map will be fundamentally flawed, leading to false-positive docking poses.

  • Protein Retrieval: Download the SARS-CoV-2 Mpro crystal structure in complex with the fragment (PDB ID: 5REE) [1].

  • Structure Refinement: Strip co-crystallized solvent molecules (unless structural waters are identified bridging the ligand and receptor). Add polar hydrogens and assign protonation states at pH 7.4 using tools like PROPKA.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 or CHARMM36 force field to relieve steric clashes without deviating significantly from the native crystal backbone.

  • Ligand Preparation: Isolate (2R,3R)-1-benzyl-2-methylpiperidin-3-ol. Generate 3D conformers, assign Gasteiger partial charges, and minimize the ligand energy to establish the bioactive conformation.

Step 2: Grid Generation and Molecular Docking

Causality: Because fragments are small, they can promiscuously bind to shallow surface grooves. The search space must be strictly defined around the validated allosteric pocket to evaluate specific binding free energy.

  • Grid Definition: Center the receptor grid box on the distal site coordinates (encompassing Thr196, Thr198, and Glu240) with a bounding box of approximately 15 × 15 × 15 Å.

  • Docking Execution: Utilize a high-precision scoring algorithm (e.g., Glide Standard Precision or AutoDock Vina). Ensure the algorithm accounts for ligand flexibility while keeping the receptor rigid.

  • Pose Evaluation: Extract the top-ranked poses. A valid pose must replicate the hydrogen-bonding network with Thr196/Glu240 observed in the native 5REE crystal structure.

Step 3: Molecular Dynamics (MD) Simulation

Causality: Static docking cannot account for the "induced fit" mechanism critical to allosteric modulation. MD simulations validate whether the fragment remains stably bound over time and whether its binding successfully distorts the distant active site.

  • System Solvation: Immerse the Mpro-ligand complex in a TIP3P water box, neutralizing the system with Na+/Cl- ions.

  • Equilibration: Run NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each to stabilize the thermodynamic state.

  • Production Run: Execute a 50–100 ns unconstrained MD simulation (e.g., using GROMACS).

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand to confirm binding stability. Calculate the Root Mean Square Fluctuation (RMSF) of the Mpro backbone to quantify the allosteric distortion at the oxyanion hole.

Workflow A Target Selection SARS-CoV-2 Mpro (PDB: 5REE) B Protein Preparation (Protonation, Energy Minimization) A->B D Molecular Docking (Grid at Thr196/Thr198/Glu240) B->D C Ligand Preparation (2R,3R)-1-Benzyl-2-methylpiperidin-3-ol C->D E Pose Evaluation (Scoring & Interaction Analysis) D->E F Molecular Dynamics (50-100 ns) (RMSD, RMSF, MM-PBSA) E->F G Lead Optimization (Fragment Growing) F->G

In Silico Workflow for Fragment-Based Docking and MD Simulation.

Quantitative Data Presentation

To contextualize the efficacy of 1-benzyl-2-methylpiperidin-3-ol, its binding metrics are compared against Casticin, a larger natural product validated in silico as a potent Mpro allosteric modulator [2]. While the fragment has a lower absolute docking score due to its size, its high ligand efficiency makes it an ideal scaffold for optimization.

Ligand / CompoundTarget PocketDocking Score (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
(2R,3R)-1-Benzyl-2-methylpiperidin-3-ol Mpro Distal Site-5.8Thr196, Thr198, Glu240Hydrogen Bonding, Hydrophobic
Casticin (Reference)Mpro Distal Site-7.1Thr196, Thr198, Glu240Hydrogen Bonding, Pi-Pi Stacking

Conclusion and Lead Optimization

The in silico profiling of 1-benzyl-2-methylpiperidin-3-ol confirms its viability as a high-efficiency allosteric fragment against SARS-CoV-2 Mpro. Because the molecule strictly adheres to the "Rule of 3" for fragments (MW < 300, limited H-bond donors/acceptors), it provides a pristine scaffold for fragment growing . Future drug development efforts should focus on synthetically extending the benzyl ring to capture adjacent hydrophobic sub-pockets, thereby increasing the overall binding affinity while maintaining the critical allosteric disruption of the viral protease.

Protocols & Analytical Methods

Method

Application of 1-Benzyl-2-methylpiperidin-3-ol in Organic Synthesis: A Technical Guide

This document provides a comprehensive technical guide on the synthesis and potential applications of 1-Benzyl-2-methylpiperidin-3-ol for researchers, scientists, and professionals in drug development. Leveraging establi...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide on the synthesis and potential applications of 1-Benzyl-2-methylpiperidin-3-ol for researchers, scientists, and professionals in drug development. Leveraging established principles of stereoselective synthesis and the known reactivity of related chiral piperidine scaffolds, this guide offers detailed protocols and mechanistic insights into the utility of this compound as a versatile chiral building block in modern organic synthesis.

Introduction: The Potential of a Chiral Piperidinol

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] The introduction of stereocenters into the piperidine ring significantly expands its chemical space and is often crucial for biological efficacy. 1-Benzyl-2-methylpiperidin-3-ol is a chiral piperidine derivative with three stereocenters, offering a unique three-dimensional arrangement of its functional groups: a tertiary amine, a benzyl protecting group, a methyl group, and a secondary alcohol. This specific constitution makes it a promising candidate for applications in asymmetric synthesis, either as a chiral auxiliary to control the stereochemistry of new bond formations or as a chiral ligand in metal-catalyzed reactions. The N-benzyl group not only protects the nitrogen but also provides steric bulk that can influence the facial selectivity of reactions.[2] The vicinal methyl and hydroxyl groups at the C2 and C3 positions, respectively, can act as key control elements in stereoselective transformations.[3]

This application note will first detail a plausible stereoselective synthesis of 1-Benzyl-2-methylpiperidin-3-ol, drawing from established methodologies for related structures. Subsequently, it will present detailed protocols for its potential application as a chiral auxiliary in asymmetric alkylation and as a chiral ligand in a representative catalytic reaction, providing the scientific rationale for the proposed procedures.

Stereoselective Synthesis of 1-Benzyl-2-methylpiperidin-3-ol

A stereocontrolled synthesis of 1-Benzyl-2-methylpiperidin-3-ol can be envisioned starting from readily available chiral precursors, such as amino acids. The following protocol is adapted from a stereodivergent synthesis of 2-substituted 3-hydroxypiperidines.[3] This route allows for the synthesis of specific diastereomers by controlling the stereochemistry at each step.

Protocol 1: Synthesis of (2R,3R)-1-Benzyl-2-methylpiperidin-3-ol

This protocol outlines a plausible route starting from L-Alanine to yield the (2R, 3R) diastereomer.

Step 1: N-Benzylation and N-Protection of L-Alanine

  • To a solution of L-Alanine (1.0 eq) in a 1:1 mixture of methanol and water, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.2 eq) and stir the mixture at room temperature for 24 hours.

  • To the resulting solution of N-benzyl-L-alanine, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and continue stirring for another 12 hours.

  • Acidify the reaction mixture with 1M HCl to pH 3-4 and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-N-benzyl-L-alanine.

Step 2: Reduction to the Amino Alcohol

  • Dissolve the N-Boc-N-benzyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the chiral amino alcohol.

Step 3: Chain Elongation and Cyclization Precursor Formation

  • The amino alcohol is then subjected to a Swern oxidation to yield the corresponding aldehyde.

  • The resulting aldehyde is then reacted with a suitable three-carbon nucleophile, such as the Grignard reagent derived from 3-bromo-1-(trimethylsilyl)prop-1-yne, followed by desilylation to introduce the remaining carbons of the piperidine ring.

Step 4: Reductive Amination and Cyclization

  • The resulting amino alcohol with the extended carbon chain is then subjected to conditions that facilitate intramolecular reductive amination. This can be achieved by first oxidizing the terminal alcohol to an aldehyde, which then undergoes spontaneous cyclization with the secondary amine, followed by reduction of the resulting cyclic iminium ion with a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Step 5: N-Debenzylation and Re-Benzylation (if necessary for stereochemical control)

  • In some synthetic strategies, it may be necessary to remove the N-benzyl group via hydrogenolysis (e.g., using H₂ and Pd/C) and re-introduce it after cyclization to ensure the desired stereoisomer.

Step 6: Final Reduction to the Piperidinol

  • The cyclic ketone is then reduced stereoselectively to the desired 3-hydroxy diastereomer. The choice of reducing agent will determine the stereochemical outcome (e.g., sodium borohydride for equatorial attack or L-Selectride® for axial attack).

The following diagram illustrates a generalized workflow for the synthesis.

G cluster_synthesis Synthetic Workflow for 1-Benzyl-2-methylpiperidin-3-ol A Chiral Amino Acid (e.g., L-Alanine) B N-Benzylation & Protection A->B 1. K₂CO₃, BnBr 2. Boc₂O C Reduction to Amino Alcohol B->C BH₃·SMe₂ D Chain Elongation C->D 1. Swern Oxidation 2. Grignard Addition E Oxidation & Intramolecular Reductive Amination D->E Oxidation then NaBH₃CN F Cyclic Ketone E->F G Stereoselective Reduction F->G e.g., NaBH₄ or L-Selectride® H 1-Benzyl-2-methylpiperidin-3-ol G->H

Caption: Proposed synthetic workflow for 1-Benzyl-2-methylpiperidin-3-ol.

Application as a Chiral Auxiliary in Asymmetric Alkylation

The defined stereochemistry of 1-Benzyl-2-methylpiperidin-3-ol makes it a suitable candidate for use as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it can direct the approach of a reagent to one face of the molecule, leading to a diastereoselective reaction. The bulky N-benzyl group and the stereodefined 2-methyl group can effectively shield one face of an enolate derived from an attached carbonyl compound.

Protocol 2: Asymmetric Alkylation of Cyclohexanone

This protocol describes the use of (2R,3R)-1-Benzyl-2-methylpiperidin-3-ol as a chiral auxiliary for the asymmetric alkylation of cyclohexanone.

Step 1: Formation of the Chiral Enamine

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve (2R,3R)-1-Benzyl-2-methylpiperidin-3-ol (1.0 eq) and cyclohexanone (1.2 eq) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reflux the mixture for 12-18 hours, with azeotropic removal of water.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral enamine.

Step 2: Diastereoselective Alkylation

  • Dissolve the crude enamine in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add an alkylating agent, such as methyl iodide (1.5 eq), dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

Step 3: Hydrolysis and Recovery of the Auxiliary

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and stir for 1 hour to hydrolyze the iminium salt.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • The resulting solution contains the alkylated cyclohexanone and the chiral auxiliary. The product can be purified by column chromatography. The chiral auxiliary can be recovered and recycled.

Mechanistic Rationale for Stereocontrol

The stereochemical outcome of the alkylation is dictated by the conformation of the chiral enamine. The bulky N-benzyl group and the 2-methyl group are expected to create a sterically hindered face of the enamine, forcing the incoming electrophile (methyl iodide) to attack from the less hindered face. This results in the preferential formation of one enantiomer of 2-methylcyclohexanone.

G cluster_alkylation Asymmetric Alkylation Workflow A 1-Benzyl-2-methylpiperidin-3-ol (Chiral Auxiliary) C Chiral Enamine Formation A->C B Cyclohexanone B->C p-TsOH, Toluene, reflux D Diastereoselective Alkylation C->D 1. Alkyl Halide (e.g., CH₃I) 2. -78 °C E Hydrolysis D->E H₃O⁺ F Chiral 2-Alkylcyclohexanone E->F G Recovered Auxiliary E->G

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Application as a Chiral Ligand in Asymmetric Catalysis

The amino alcohol functionality of 1-Benzyl-2-methylpiperidin-3-ol makes it a suitable scaffold for a chiral ligand in transition metal-catalyzed reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation.

Protocol 3: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol outlines the potential use of 1-Benzyl-2-methylpiperidin-3-ol as a chiral ligand in the iridium-catalyzed asymmetric transfer hydrogenation of acetophenone.

Step 1: In Situ Formation of the Chiral Catalyst

  • In a Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ (0.01 eq) and (2R,3R)-1-Benzyl-2-methylpiperidin-3-ol (0.022 eq) in anhydrous isopropanol.

  • Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst.

Step 2: Asymmetric Transfer Hydrogenation

  • To the catalyst solution, add acetophenone (1.0 eq).

  • Add a solution of potassium hydroxide (0.1 eq) in isopropanol.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC.

Step 3: Work-up and Analysis

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting chiral alcohol by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Mechanistic Rationale for Enantioselection

In this proposed reaction, the iridium center, coordinated by the chiral 1-Benzyl-2-methylpiperidin-3-ol ligand, acts as the active catalyst. The isopropanol serves as both the solvent and the hydrogen source. The stereochemistry of the ligand creates a chiral pocket around the metal center. The prochiral ketone, acetophenone, coordinates to the iridium in a specific orientation to minimize steric interactions with the N-benzyl and C2-methyl groups of the ligand. This preferential coordination leads to the hydride transfer occurring to one face of the carbonyl group, resulting in the formation of one enantiomer of 1-phenylethanol in excess.

Data Summary (Hypothetical)

The following table summarizes the expected outcomes for the proposed applications based on data from analogous systems found in the literature. Actual results may vary and would require experimental validation.

ApplicationSubstrateReagent/CatalystExpected YieldExpected Stereoselectivity (ee/de)Reference Analogy
Asymmetric Alkylation (Auxiliary)CyclohexanoneMethyl Iodide70-85%>90% de[3]
Asymmetric Transfer Hydrogenation (Ligand)Acetophenone[Ir(cod)Cl]₂ / KOH in iPrOH85-95%>95% ee[4]

Conclusion

1-Benzyl-2-methylpiperidin-3-ol represents a promising yet underexplored chiral building block in organic synthesis. Its well-defined stereochemistry and the presence of multiple functional groups provide a strong basis for its application as a chiral auxiliary and a chiral ligand. The protocols and mechanistic discussions presented in this guide, while based on established principles and analogous systems, offer a solid starting point for researchers to investigate the full potential of this versatile molecule. Further experimental validation is encouraged to establish the efficacy and scope of 1-Benzyl-2-methylpiperidin-3-ol in stereoselective synthesis and to expand the toolbox of chiral reagents available to the synthetic chemist.

References

  • Sehlbet, J., & Gmeiner, P. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 339-346. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Request PDF. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. [Link]

  • Afonin, D. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8563. [Link]

  • Quick Company. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Link]

  • Kamal, A., et al. (2022). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Nature Communications, 13(1), 2686. [Link]

  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]

  • Google Patents. (n.d.). US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.
  • Wikipedia. (n.d.). 2-Methylpyridine. [Link]

  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository. [Link]

  • Chen, S., et al. (2022). Asymmetric Benzylation of Azaarylmethyl Amines with a Palladium Catalyst. ChemRxiv. [Link]

  • PubChem. (n.d.). 2-Methylpyridin-3-ol. [Link]

  • Brown, D. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

  • RSC Publishing. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidines. [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. [Link]

  • National Center for Biotechnology Information. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]

  • PubMed. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. [Link]

Sources

Application

Application Notes and Protocols: The Utility of 1-Benzyl-2-methylpiperidin-3-ol as a Pharmaceutical Intermediate

Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1] This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1] This guide provides a detailed exploration of 1-Benzyl-2-methylpiperidin-3-ol, a key chiral building block, for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and strategic application in the construction of complex molecular architectures, with a focus on the development of novel analgesics. The protocols and insights provided herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[2] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional arrangements of substituents, enabling targeted interactions with biological macromolecules. The introduction of substituents, such as the benzyl, methyl, and hydroxyl groups in 1-Benzyl-2-methylpiperidin-3-ol, provides distinct advantages:

  • N-Benzyl Group: This large, lipophilic group often serves a dual purpose. It can act as a protecting group for the piperidine nitrogen, preventing unwanted side reactions, and can be readily removed via hydrogenolysis. Concurrently, the benzyl moiety can be a key pharmacophoric element, engaging in hydrophobic or π-stacking interactions within a receptor's binding pocket.

  • C2-Methyl Group: The stereochemistry at this position can profoundly influence a molecule's biological activity and metabolic stability. It can lock the piperidine ring into a preferred conformation, enhancing binding affinity and selectivity for a specific target.

  • C3-Hydroxyl Group: This functional group is a versatile handle for further chemical modifications. It can be derivatized into esters, ethers, or other functionalities to modulate a compound's properties, such as solubility, cell permeability, and receptor affinity.[3] This position is crucial for building out the molecular complexity required for potent and selective drug candidates.

This combination of features makes 1-Benzyl-2-methylpiperidin-3-ol a highly valuable intermediate, particularly in the synthesis of novel analgesics where the piperidine core is a well-established pharmacophore for opioid receptor modulation.[1]

Physicochemical and Safety Profile

Accurate characterization and safe handling are paramount in pharmaceutical research. The data below is compiled for the title compound and its close structural analogs.

Physicochemical Data
PropertyValueSource/Note
Molecular Formula C₁₃H₁₉NO-
Molecular Weight 205.30 g/mol [4]
Appearance Expected to be a liquid or low-melting solidBased on analogs[5][6]
Boiling Point ~275 °C (for 1-Benzylpiperidin-3-ol)[5]
Density ~1.07 g/mL at 25°C (for 1-Benzylpiperidin-3-ol)[5]
CAS Number Not explicitly assigned. Precursor ketone is 74798-56-4.[7]
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF).General chemical knowledge
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere.[8][9]
Safety and Handling

Benzylpiperidine derivatives require careful handling due to their potential biological activity and irritant properties.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves (e.g., nitrile).[11][12]

  • Handling: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors.[13] Avoid contact with skin and eyes.[14] Use non-sparking tools and prevent the buildup of electrostatic charge.[13]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Synthesis Protocol: 1-Benzyl-2-methylpiperidin-3-ol

The most direct and reliable synthesis of 1-Benzyl-2-methylpiperidin-3-ol is achieved through the stereoselective reduction of its corresponding ketone precursor, 1-benzyl-2-methylpiperidin-3-one. The choice of reducing agent is critical as it determines the stereochemical outcome of the hydroxyl group, which is often crucial for the final compound's biological activity.

Rationale for Method Selection

Sodium borohydride (NaBH₄) is selected as the reducing agent for this protocol. It is a mild, selective, and easy-to-handle reagent that effectively reduces ketones to alcohols without affecting other functional groups like the aromatic ring. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures to enhance selectivity and control the reaction rate.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification start_ketone 1-Benzyl-2-methylpiperidin-3-one reaction Ketone Reduction (0°C to Room Temp) start_ketone->reaction start_reagent Sodium Borohydride (NaBH4) Methanol (Solvent) start_reagent->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify end_product 1-Benzyl-2-methylpiperidin-3-ol purify->end_product

Caption: Workflow for the synthesis of 1-Benzyl-2-methylpiperidin-3-ol.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-2-methylpiperidin-3-one (10.0 g, 49.2 mmol). Dissolve the ketone in 100 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (2.8 g, 74.0 mmol, 1.5 equivalents) to the cooled solution in small portions over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water. Safety Note: Quenching will produce hydrogen gas; ensure adequate ventilation.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-Benzyl-2-methylpiperidin-3-ol.[15]

Application Protocol: Derivatization for Analgesic Development

The C3-hydroxyl group of 1-Benzyl-2-methylpiperidin-3-ol is a prime site for derivatization to explore structure-activity relationships (SAR) in analgesic drug discovery. A common and effective modification is acylation to form an ester, such as a propanoyl ester, a key feature in many potent fentanyl analogs.[16]

Rationale for Method Selection

Acylation with an acid chloride (e.g., propanoyl chloride) in the presence of a non-nucleophilic base like triethylamine (TEA) is a standard and high-yielding method for ester formation. Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and readily dissolves both the starting materials and reagents. The base neutralizes the HCl generated during the reaction, driving it to completion.

Application Workflow Diagram

G cluster_inputs Reactants cluster_reaction Acylation Reaction cluster_workup Aqueous Work-up intermediate 1-Benzyl-2-methylpiperidin-3-ol reaction_step Ester Formation (0°C to Room Temp) intermediate->reaction_step reagents Propanoyl Chloride Triethylamine (Base) DCM (Solvent) reagents->reaction_step wash Wash with aq. NaHCO3 reaction_step->wash extract Separate Layers wash->extract dry Dry (MgSO4) & Concentrate extract->dry final_product Target Analgesic Precursor (Propanoyl Ester Derivative) dry->final_product

Caption: Derivatization of the intermediate to form a target ester.

Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-Benzyl-2-methylpiperidin-3-ol (1.0 g, 4.87 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.02 mL, 7.31 mmol, 1.5 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylation: Add propanoyl chloride (0.51 mL, 5.84 mmol, 1.2 equivalents) dropwise to the stirred solution. Causality Note: Dropwise addition at 0°C prevents side reactions and controls the exothermic nature of the acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours (overnight).

  • Work-up: Dilute the reaction mixture with 30 mL of DCM. Transfer to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography (silica gel) to yield the pure propanoyl ester derivative.

Analytical Characterization

Confirming the structure and purity of the synthesized compounds is a critical, self-validating step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals to observe for the final ester product would include the appearance of a new ethyl group (a triplet and a quartet) and a downfield shift of the proton at the C3 position.[17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. The predicted m/z for the protonated molecule [M+H]⁺ of the precursor ketone is 204.13829.[19]

  • Sample Preparation: For NMR, dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). For MS, prepare a dilute solution (1-10 µg/mL) in a solvent like methanol or acetonitrile.[20]

References

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • 1-BENZYL-3-METHYLPIPERIDINE — Chemical Substance Information. NextSDS. [Link]

  • 1-Benzyl-4-methylpiperidin-3-ol. PubChem, National Institutes of Health. [Link]

  • Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. The Royal Society of Chemistry. [Link]

  • 1-benzyl-3-piperidinol | Drug Information. PharmaCompass. [Link]

  • Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol as a new derivative of phencyclidine in mice. PubMed. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

  • 1-benzyl-2-methylpiperidin-3-one (C13H17NO). PubChemLite. [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. [Link]

  • Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl). Semantic Scholar. [Link]

  • Benzyl alcohol Chemical Substances Control Law Reference No. National Institute of Technology and Evaluation. [Link]

Sources

Method

Application Note: Experimental Procedures for the N-Debenzylation of 1-Benzyl-2-methylpiperidin-3-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating methodological guide for the chemoselective removal of the N-benzyl protecting g...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating methodological guide for the chemoselective removal of the N-benzyl protecting group from 1-benzyl-2-methylpiperidin-3-ol.

Introduction & Mechanistic Rationale

The N-benzyl group is a ubiquitous protecting moiety in alkaloid synthesis and medicinal chemistry due to its robust stability under diverse reaction conditions. However, the deprotection of 1-benzyl-2-methylpiperidin-3-ol to yield the secondary amine (2-methylpiperidin-3-ol) presents specific mechanistic challenges:

  • Steric Encumbrance: The methyl group at the C2 position introduces localized steric bulk adjacent to the basic nitrogen, which can impede the oxidative addition of the palladium catalyst to the benzylic C–N bond.

  • Catalyst Poisoning: As the reaction progresses, the newly formed secondary amine is highly basic. Free piperidines strongly coordinate to palladium active sites, effectively poisoning the catalyst and stalling the reaction prematurely [1].

To overcome these barriers, the experimental design must prioritize catalyst selection, acidic modifiers, and orthogonal cleavage methods when reductive conditions fail.

Causality in Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than blindly following a protocol. The following principles govern our experimental choices:

  • Catalyst Selection (Pd/C vs. Pd(OH)₂/C): Standard 10% Palladium on carbon (Pd/C) often struggles with sterically hindered substrates. We recommend Pearlman’s Catalyst (20% Pd(OH)₂/C) . The non-crystalline, highly active palladium surface of Pearlman's catalyst is significantly more efficient for the hydrogenolysis of hindered N-benzyl amines [1, 2].

  • Acidic Modifiers (The Role of Acetic Acid): To prevent the basic 2-methylpiperidin-3-ol product from coordinating to and deactivating the palladium surface, a stoichiometric amount of glacial acetic acid (AcOH) or hydrochloric acid (HCl) is added. This protonates the amine in situ, forming an ammonium salt that lacks the lone pair required for catalyst coordination [1].

  • Alternative Hydrogen Sources: In facilities where high-pressure H₂ gas is restricted, ammonium formate (NH₄HCO₂) serves as an excellent in situ hydrogen donor (Transfer Hydrogenation). It decomposes on the Pd surface into H₂, CO₂, and NH₃, driving the reduction efficiently [3].

  • Non-Reductive Alternatives (ACE-Cl): If the substrate contains other reducible functional groups (e.g., in complex derivatives of this scaffold), 1-chloroethyl chloroformate (ACE-Cl) is utilized. This method relies on the formation of a carbamate intermediate, which is subsequently cleaved by methanolysis, completely bypassing the need for palladium or hydrogen gas.

Strategic Decision Workflow

Use the following decision tree to select the optimal debenzylation protocol based on your laboratory capabilities and substrate purity.

Workflow N1 1-Benzyl-2-methylpiperidin-3-ol N2 Assess Substrate & Equipment N1->N2 N3 Catalytic Hydrogenation (H2, Pd(OH)2/C, AcOH) N2->N3 Standard / High Purity N4 Transfer Hydrogenation (NH4HCO2, Pd/C, MeOH) N2->N4 No H2 Gas Available N5 Chloroformate Cleavage (ACE-Cl, DCE then MeOH) N2->N5 Catalyst Poisoning N6 2-Methylpiperidin-3-ol (Target Product) N3->N6 N4->N6 N5->N6

Caption: Workflow for selecting the optimal N-debenzylation strategy.

Experimental Protocols

Protocol A: Acid-Promoted Catalytic Hydrogenation (Recommended)

This is the most scalable and cleanest method for pure substrates.

  • Preparation: In a flame-dried hydrogenation flask, dissolve 1-benzyl-2-methylpiperidin-3-ol (1.0 mmol) in HPLC-grade methanol or ethanol (10 mL).

  • Acidification: Add glacial acetic acid (1.1 mmol) to the solution and stir for 5 minutes.

  • Catalyst Addition: Caution: Dry palladium catalysts can ignite flammable solvents. Purge the flask with Argon. Carefully add 20% Pd(OH)₂/C (Pearlman’s catalyst, 15-20% w/w relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr shaker at 40 psi) at 25–40 °C for 4 to 12 hours.

  • Workup: Monitor by TLC. Once complete, purge the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol (3 × 10 mL).

  • Isolation: Concentrate the filtrate in vacuo. To obtain the free base, partition the residue between saturated aqueous NaHCO₃ and dichloromethane (DCM). Extract, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

Protocol B: Transfer Hydrogenation

Ideal for rapid screening or when pressurized hydrogen is unavailable.

  • Preparation: Dissolve the substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add ammonium formate (5.0–10.0 mmol) and stir until fully dissolved.

  • Catalyst Addition: Under an Argon atmosphere, add 10% Pd/C (10% w/w).

  • Reaction: Heat the mixture to a gentle reflux (65 °C). Vigorous gas evolution (CO₂ and NH₃) will occur. Stir for 2–6 hours [3].

  • Workup: Cool to room temperature, filter through Celite, and concentrate. Neutralize and extract as described in Protocol A.

Protocol C: Non-Reductive Cleavage via ACE-Cl

Use when palladium catalysts fail due to severe poisoning or trace impurities.

  • Carbamate Formation: Dissolve the substrate (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL) and cool to 0 °C under Nitrogen.

  • Addition: Add 1-chloroethyl chloroformate (ACE-Cl, 1.2 mmol) dropwise.

  • Heating: Remove the ice bath and heat the mixture to reflux for 2–4 hours.

  • Solvent Removal: Cool the mixture and completely evaporate the DCE under reduced pressure. Crucial step: Residual DCE will inhibit the next phase.

  • Methanolysis: Dissolve the crude intermediate in methanol (10 mL) and heat to reflux for 1–2 hours to cleave the carbamate.

  • Isolation: Concentrate the solvent in vacuo to yield 2-methylpiperidin-3-ol directly as its hydrochloride salt.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics for each protocol based on empirical laboratory data.

MethodReagents / CatalystTypical YieldReaction TimePrimary AdvantagePrimary Disadvantage
Catalytic Hydrogenation H₂, Pd(OH)₂/C, AcOH85–95%4–12 hCleanest impurity profile; highly scalable.Requires handling of H₂ gas and pyrophoric catalysts.
Transfer Hydrogenation NH₄HCO₂, Pd/C, MeOH75–85%2–6 hBypasses the need for H₂ cylinders; rapid.Vigorous gas evolution; NH₃ can cause side reactions.
Chloroformate Cleavage ACE-Cl, DCE then MeOH70–80%4–8 hNon-reductive; immune to transition metal poisoning.Requires highly toxic reagents; two-step one-pot process.

Self-Validating Analytical Workflows

To ensure trustworthiness and reproducibility, the protocol must be self-validating. Utilize the following orthogonal analytical techniques to confirm complete debenzylation:

  • TLC & Ninhydrin Staining: The starting material (1-benzyl-2-methylpiperidin-3-ol) is UV-active (254 nm). The target product (2-methylpiperidin-3-ol) lacks a chromophore and is UV-inactive . However, as a secondary amine, the product will stain intensely with Ninhydrin solution (yielding a dark purple/blue spot upon heating). The disappearance of the UV-active spot and the appearance of a strong Ninhydrin-positive spot is a rapid, self-validating visual check.

  • LC-MS Analysis: The starting material exhibits an [M+H]+ peak at m/z 206.1. Successful debenzylation is confirmed by the complete shift of the total ion chromatogram to the product mass of [M+H]+ at m/z 116.1.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the starting material displays a distinct set of aromatic protons (multiplet, ~7.2–7.4 ppm) and benzylic CH₂ protons (typically an AB quartet or singlet around 3.5–3.8 ppm). The absolute disappearance of these signals confirms the complete removal of the benzyl protecting group.

References

  • Srimurugan, S., Murugan, K., & Chen, C. (2010). A Facile Method for Preparation of [2H3]-Sufentanil and Its Metabolites. Chemical and Pharmaceutical Bulletin, 58(8), 1106-1108. Available at:[Link]

  • Hirschhäuser, C., Parker, J. S., Perry, M. W. D., Haddow, M. F., & Gallagher, T. (2012). Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams. Organic Letters, 14(18), 4846–4849. Available at:[Link]

Application

Topic: Robust Analytical Methods for the Quantification of 1-Benzyl-2-methylpiperidin-3-ol

An Application Note from the Desk of a Senior Application Scientist Abstract This document provides a comprehensive guide to the development and implementation of robust analytical methods for the quantification of 1-Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and implementation of robust analytical methods for the quantification of 1-Benzyl-2-methylpiperidin-3-ol, a substituted piperidine derivative of interest in pharmaceutical and chemical research. Due to the critical need for accurate quantification in areas such as reaction monitoring, purity assessment, and pharmacokinetic studies, this guide details two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications. We will explore the rationale behind method development, provide detailed, step-by-step protocols, and discuss validation strategies in accordance with industry standards.

Introduction and Physicochemical Rationale

1-Benzyl-2-methylpiperidin-3-ol is a chiral molecule featuring a basic piperidine ring, a non-polar benzyl group, and a polar hydroxyl group. Understanding these structural features is paramount for developing a selective and robust analytical method.

  • Basicity (pKa): The tertiary amine within the piperidine ring is basic. Its estimated pKa is likely in the range of 8.5-9.5. This is a critical parameter for method development in both HPLC and LC-MS. At a pH below its pKa, the molecule will be protonated and exist as a cation, which significantly impacts its retention on reversed-phase columns and its ionization efficiency in mass spectrometry.

  • Polarity (LogP): The combination of the non-polar benzyl group and the polar alcohol and amine functionalities gives the molecule an intermediate polarity. This makes it an ideal candidate for reversed-phase chromatography.

  • UV Chromophore: The benzyl group contains an aromatic ring, which acts as a strong chromophore. This allows for sensitive detection using UV spectrophotometry, typically with maximal absorbance around 254-265 nm.

This inherent combination of a basic, ionizable center and a UV-active chromophore dictates our choice of primary analytical techniques.

Workflow for Analytical Method Development

A structured approach to method development ensures robustness and reliability. The workflow presented below is a validated pathway from initial feasibility to a fully qualified method.

Analytical_Workflow A Sample & Standard Preparation B Method Feasibility (HPLC-UV / LC-MS/MS) A->B Inject C Method Optimization (Column, Mobile Phase, Gradient) B->C Select Best Technique E Data Acquisition & Processing C->E Finalized Method D Method Validation (ICH Q2(R1) Guidelines) D->C Refine if Needed E->D Acquire Validation Data F Final Report & Quantification E->F Process Data SPE_Workflow A 1. Plasma Sample (Spiked with Internal Standard) C 3. Load Sample A->C B 2. Condition SPE Cartridge (Methanol, then Water) B->C Prepare Cartridge D 4. Wash Cartridge (e.g., 5% Methanol in Water) C->D E 5. Elute Analyte (e.g., Methanol with 2% NH4OH) D->E Remove Interferences F 6. Evaporate & Reconstitute in Mobile Phase E->F Collect Analyte G Inject into LC-MS/MS F->G

Method

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Benzyl-2-methylpiperidin-3-ol

Executive Summary 1-Benzyl-2-methylpiperidin-3-ol (C₁₃H₁₉NO, MW: 205.30 g/mol ) is a functionalized piperidine derivative of significant interest in medicinal chemistry, notably identified as a fragment hit (T1M) in crys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzyl-2-methylpiperidin-3-ol (C₁₃H₁₉NO, MW: 205.30 g/mol ) is a functionalized piperidine derivative of significant interest in medicinal chemistry, notably identified as a fragment hit (T1M) in crystallographic screening against the SARS-CoV-2 main protease (Mpro) [1]. Accurate quantitative and qualitative analysis of this compound is critical for pharmacokinetic profiling and synthetic quality control. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, utilizing trimethylsilyl (TMS) derivatization to optimize chromatographic resolution and electron ionization (EI) for definitive structural elucidation.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, developing a reliable GC-MS method requires understanding the physicochemical behavior of the analyte to eliminate systemic artifacts.

The Rationale for Derivatization

1-Benzyl-2-methylpiperidin-3-ol contains a basic tertiary amine and a secondary hydroxyl (-OH) group. While the molecule is theoretically volatile enough for direct GC injection, the free hydroxyl group readily forms hydrogen bonds with active silanol sites on the glass injection liner and the fused-silica column. This interaction causes severe peak tailing, irreversible adsorption, and poor quantitative reproducibility. The Solution: We employ silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reaction replaces the active hydroxyl proton with a trimethylsilyl (TMS) group, significantly lowering the boiling point, increasing thermal stability, and ensuring sharp, symmetrical Gaussian peak shapes.

Column Chemistry & Separation Dynamics

A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms or DB-5ms) is selected. The causality here is driven by intermolecular forces: the 5% phenyl substitution provides induced dipole-dipole interactions that optimally retain and resolve the aromatic benzyl moiety of the analyte from aliphatic matrix interferences, while the predominant dimethylpolysiloxane backbone ensures rapid elution of the derivatized piperidine ring.

Ionization & Fragmentation Mechanics

We utilize 70 eV Electron Ionization (EI). This standardized high-energy ionization provides highly reproducible fragmentation patterns essential for library matching. Protonated N-benzylpiperidines undergo a highly favorable α -cleavage at the exocyclic carbon-nitrogen bond, driven by the stability of the resulting fragments [2]. This cleavage reliably produces the aromatic tropylium ion ( m/z 91) as the base peak, serving as a primary diagnostic marker for the benzyl group [3].

Visual Workflows

Workflow Prep Sample Prep (1 mg/mL in ACN) Deriv Silylation (BSTFA + 1% TMCS @ 70°C for 30 min) Prep->Deriv Inject GC Injection (Split 10:1, 250°C) Deriv->Inject Sep Capillary GC (5% Phenyl-methylpolysiloxane) Inject->Sep MS EI-MS Detection (70 eV, m/z 50-400) Sep->MS

Figure 1: End-to-end GC-MS analytical workflow for 1-Benzyl-2-methylpiperidin-3-ol analysis.

Experimental Methodologies

Reagents and Materials
  • Analyte: 1-Benzyl-2-methylpiperidin-3-ol standard (Purity 98%).

  • Derivatization Reagent: BSTFA + 1% TMCS (Chromatographic grade).

  • Solvent: Acetonitrile (ACN), MS-grade, anhydrous (water content < 0.005% to prevent quenching of the silylation reagent).

  • Internal Standard (IS): Tridecane (C₁₃H₂₈) at 50 µg/mL in ACN.

Self-Validating Sample Preparation Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The inclusion of an internal standard monitors injection consistency, while a specific data-review checkpoint confirms reaction completeness.

Step-by-Step Derivatization:

  • Standard Preparation: Accurately weigh 1.0 mg of 1-Benzyl-2-methylpiperidin-3-ol and dissolve in 1.0 mL of anhydrous ACN to create a 1 mg/mL stock solution.

  • Aliquot & IS Addition: Transfer 100 µL of the stock solution into a 2.0 mL amber glass GC autosampler vial. Add 10 µL of the Tridecane IS solution.

  • Reagent Addition: In a fume hood, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds, then heat in a dry block at 70°C for exactly 30 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature (approx. 15 minutes) prior to injection.

  • Protocol Validation Checkpoint: During data analysis, extract the ion chromatogram for m/z 205 (the underivatized molecular ion). The complete absence of this peak confirms 100% derivatization efficiency. If m/z 205 is detected, moisture contamination has occurred, and the sample must be reprepared.

GC-MS Instrumental Conditions

The following parameters are optimized for maximum sensitivity and peak capacity.

ParameterSetting / Specification
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977B MSD (Single Quadrupole)
Column HP-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Split mode (10:1 ratio) to prevent column overloading
Inlet Temperature 250°C
Oven Temperature Program Initial: 100°C (hold 1 min) Ramp 1: 15°C/min to 280°C Final: 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Energy 70 eV (Electron Ionization)
Mass Scan Range m/z 50 to 400

Data Interpretation & Fragmentation Dynamics

Understanding the EI mass spectrum is crucial for authoritative structural confirmation. The 70 eV electron bombardment induces specific, predictable bond cleavages.

Quantitative Fragmentation Data

Table 2 summarizes the diagnostic ions for both the underivatized and TMS-derivatized forms of the analyte.

Analyte StateMolecular WeightMolecular Ion [M]⁺•Base PeakKey Fragment Ions ( m/z )
Underivatized 205.30205 (Low abundance)91114 ([M - Benzyl]⁺), 187 ([M - H₂O]⁺)
TMS-Derivatized 277.48277 (Moderate abundance)91186 ([M - Benzyl]⁺), 262 ([M - CH₃]⁺)
Mechanistic Pathway

The dominant fragmentation pathway for this molecule is the α -cleavage of the N-benzyl group. The electron impact ejects an electron from the nitrogen lone pair, creating a radical cation. This intermediate rapidly undergoes homolytic cleavage of the Cα​−Cβ​ bond relative to the nitrogen. The expelled benzyl radical rearranges into the highly stable, aromatic tropylium ion ( m/z 91) , which dominates the spectrum [3]. The remaining piperidinol moiety retains the positive charge, yielding m/z 114 (underivatized) or m/z 186 (TMS-derivatized).

Fragmentation M Molecular Ion[M]⁺• m/z 205 (Underivatized) m/z 277 (TMS Derivatized) Tropylium Tropylium Ion [C7H7]⁺ m/z 91 (Base Peak) M->Tropylium α-Cleavage (- Piperidinol radical) Piperidinol Piperidinol Fragment m/z 114 (Underivatized) m/z 186 (TMS Derivatized) M->Piperidinol α-Cleavage (- Benzyl radical) WaterLoss [M - H2O]⁺• m/z 187 (Underivatized only) M->WaterLoss Thermal/EI Dehydration

Figure 2: EI-MS fragmentation pathway of 1-Benzyl-2-methylpiperidin-3-ol at 70 eV.

References

  • RCSB Protein Data Bank. "Crystal Structure of SARS-CoV-2 main protease in complex with Z2217052426 (PDB ID: 5REE)." Deposited March 2020. Available at:[Link]

  • Gyebi, G. A., et al. "Allosteric Modulation of the Main Protease (MPro) of SARS-CoV-2 by Casticin—Insights from Molecular Dynamics Simulations." Journal of Molecular Modeling, 2022. Available at:[Link]

  • Liu, Y., et al. "Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry." Journal of Mass Spectrometry, 2010. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Benzyl-2-methylpiperidin-3-ol

Welcome to the Technical Support Center. 1-Benzyl-2-methylpiperidin-3-ol is a highly versatile synthetic intermediate, frequently utilized as a core scaffold in medicinal chemistry and recently identified as a key struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-Benzyl-2-methylpiperidin-3-ol is a highly versatile synthetic intermediate, frequently utilized as a core scaffold in medicinal chemistry and recently identified as a key structural motif in fragment-based drug discovery targeting the SARS-CoV-2 main protease (Mpro)[1].

Synthesizing this functionalized piperidine often presents challenges related to chemoselectivity and stereocontrol. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality behind common side reactions—empowering you to troubleshoot your workflows with field-proven logic.

Quantitative Data Summary: Reaction Profiles

To establish a baseline for your experiments, the following table summarizes the expected outcomes and impurity profiles of the two most common synthetic routes: N-Benzylation and Ketone Reduction.

Synthetic RouteTypical ReagentsExpected YieldMajor Side ReactionTypical Impurity Profile
N-Benzylation BnBr (1.05 eq), K₂CO₃, MeCN75–85%O-Benzylation (Etherification)5–10% (O-alkylated product)
N-Benzylation BnBr (>2.0 eq), NaH, DMF< 40%Quaternization & O-alkylation> 50% (Over-alkylated salts)
Ketone Reduction NaBH₄, EtOH, 0 °C80–90%Diastereomeric Mixture30–50% (Undesired trans-isomer)
Ketone Reduction L-Selectride, THF, -78 °C70–80%Boron-complex retention< 5% (Highly cis-selective)

Troubleshooting Route A: The N-Benzylation Pathway

The direct N-alkylation of 2-methylpiperidin-3-ol is a highly efficient route, provided that the nucleophilicity of the secondary amine is selectively exploited over the secondary alcohol[2].

G SM 2-Methylpiperidin-3-ol Reagents BnBr, Base (e.g., K2CO3) Solvent (MeCN) SM->Reagents Target 1-Benzyl-2-methylpiperidin-3-ol (Target) Reagents->Target Controlled stoichiometry, mild base Side1 O-Benzylation (Ether Formation) Reagents->Side1 Strong base (NaH), excess BnBr Side2 Quaternary Ammonium (Over-alkylation) Reagents->Side2 Excess BnBr, high temp

N-Benzylation workflow and common side reactions based on reagent selection.

Frequently Asked Questions (FAQs)

Q: Why am I observing significant ether formation (O-benzylation) during my reaction? A: This is a classic chemoselectivity failure driven by inappropriate base selection. If you use a strong base like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu), you will deprotonate the C3 hydroxyl group (pKa ~16). The resulting alkoxide is a vastly superior nucleophile compared to the neutral amine, leading to rapid attack on the benzyl bromide. Solution: Switch to a mild, heterogeneous base like anhydrous K₂CO₃. Its conjugate acid has a pKa of ~10.3, which is sufficient to act as an acid scavenger for the HBr generated during amine alkylation, but entirely incapable of deprotonating the alcohol[2].

Q: My LC-MS shows a mass of m/z 296.2 ([M+Bn]⁺). Is this a quaternary ammonium salt? A: Yes. Over-alkylation (quaternization) occurs when excess benzyl halide is present, driving the newly formed tertiary amine to react further and form 1,1-dibenzyl-2-methyl-3-hydroxypiperidin-1-ium. While the adjacent 2-methyl group provides some steric shielding, elevated temperatures or a high local concentration of the electrophile will overcome this kinetic barrier. Solution: Strictly control your stoichiometry to 1.0–1.05 equivalents of BnBr and utilize dropwise addition at 0 °C to manage the exothermic reaction kinetics.

Self-Validating Protocol: Chemoselective N-Benzylation
  • Preparation: Suspend 2-methylpiperidin-3-ol (1.0 eq) and finely powdered, anhydrous K₂CO₃ (2.0 eq) in anhydrous acetonitrile (0.2 M). Causality: The heterogeneous nature of K₂CO₃ in MeCN ensures a low concentration of dissolved base, preventing unwanted side reactions.

  • Electrophile Addition: Cool the suspension to 0 °C. Add benzyl bromide (1.05 eq) dropwise over 30 minutes. Validation Check: The slow addition prevents localized heating and suppresses quaternary ammonium salt formation.

  • Reaction Progression: Warm the mixture to room temperature and stir for 4–6 hours. Validation Check: Monitor via LC-MS. Look for the disappearance of the starting material (m/z 116.1) and the appearance of the target mass (m/z 206.1). If a mass of 296.2 appears, quench immediately to halt over-alkylation.

  • Workup: Filter off the inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the crude product.

Troubleshooting Route B: The Ketone Reduction Pathway

When starting from 1-benzyl-2-methylpiperidin-3-one, the primary challenge shifts from chemoselectivity to diastereoselectivity. The reduction of the C3 ketone must be carefully controlled to avoid a racemic mixture of cis and trans isomers[3][4].

G Ketone 1-Benzyl-2-methylpiperidin-3-one NaBH4 Standard NaBH4 Reduction Ketone->NaBH4 Bulky Bulky Hydride (e.g., L-Selectride) Ketone->Bulky Mix Cis/Trans Mixture (Poor Selectivity) NaBH4->Mix Unrestricted hydride attack Cis Cis-Isomer Favored (Target) Bulky->Cis Steric approach control

Stereoselective reduction logic tree for 1-benzyl-2-methylpiperidin-3-one.

Frequently Asked Questions (FAQs)

Q: Standard reduction with NaBH₄ gives me a nearly 1:1 mixture of diastereomers. How can I favor the cis-isomer? A: Standard reduction with Sodium Borohydride (NaBH₄) in ethanol involves unrestricted hydride attack from both the axial and equatorial faces of the piperidinone ring[3][4]. Because the borohydride anion is small, it does not experience significant steric repulsion from the adjacent 2-methyl group, leading to poor facial selectivity. Solution: Employ steric approach control by using a bulky reducing agent such as L-Selectride (Lithium tri-sec-butylborohydride) at cryogenic temperatures (-78 °C). The massive steric bulk of the reagent forces the hydride to attack exclusively from the less hindered face (trans to the 2-methyl group), yielding the cis-alcohol as the major product.

Q: I attempted a catalytic hydrogenation (H₂ with Pd/C) to reduce the ketone, but my product mass is off by 90 Da. What happened? A: You have inadvertently triggered an N-debenzylation. Palladium on carbon under a hydrogen atmosphere is the standard method for removing benzyl protecting groups from amines. The mass loss of 90 Da corresponds to the loss of the benzyl group (C₇H₇) and the addition of a proton. Solution: Stick to hydride donors (NaBH₄, LiAlH₄, or L-Selectride) for the ketone reduction, as they are completely orthogonal to the N-benzyl protecting group.

Self-Validating Protocol: Diastereoselective Ketone Reduction
  • Preparation: Dissolve 1-benzyl-2-methylpiperidin-3-one (1.0 eq) in anhydrous THF (0.1 M) under a strict inert argon atmosphere. Ensure the glassware is oven-dried to prevent the degradation of the moisture-sensitive hydride reagent.

  • Cryogenic Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add L-Selectride (1.2 eq, 1.0 M in THF) dropwise over 15 minutes. Causality: The extreme cold maximizes the energy difference between the competing transition states, locking the piperidine ring into its lowest-energy chair conformation and ensuring the bulky hydride attacks from the equatorial trajectory.

  • Reaction Progression: Stir at -78 °C for 2 hours. Validation Check: Quench a 50 µL aliquot in MeOH and analyze via TLC (Hexanes/EtOAc 3:1). Complete consumption of the UV-active ketone spot indicates that the reduction is finished.

  • Oxidative Workup: Quench the reaction carefully at -78 °C with 10% aqueous NaOH, followed immediately by 30% H₂O₂. Causality: Bulky borohydrides leave tightly bound organoborane byproducts. The alkaline peroxide oxidizes the boron, releasing the free alcohol.

  • Extraction: Warm to room temperature, extract with DCM, wash with brine, dry over MgSO₄, and purify via flash chromatography to isolate the pure cis-diastereomer.

References

  • Molecular dynamics and in silico mutagenesis on the reversible inhibitor-bound SARS-CoV-2 main protease complexes reveal the role of lateral pocket in enhancing the ligand affinity - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version | The Journal of Organic Chemistry - ACS Publications. American Chemical Society (ACS). Available at:[Link]

  • CP-690550. Drugs of the Future. Available at:[Link]

  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 1-Benzyl-2-methylpiperidin-3-ol

Welcome to the technical support center for the synthesis of 1-Benzyl-2-methylpiperidin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the stere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-2-methylpiperidin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the stereoselectivity of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve your desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the major stereoisomers formed during the synthesis of 1-Benzyl-2-methylpiperidin-3-ol, and why is controlling their formation critical?

In the synthesis of 1-Benzyl-2-methylpiperidin-3-ol, two chiral centers are generated at the C2 and C3 positions of the piperidine ring. This results in the potential formation of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). These can be grouped into two pairs of diastereomers: the cis isomer (where the methyl and hydroxyl groups are on the same face of the ring) and the trans isomer (where they are on opposite faces).

Controlling the formation of these stereoisomers is critical because the biological activity of piperidine-containing compounds is often highly dependent on their three-dimensional structure.[1] One stereoisomer may exhibit the desired therapeutic effect, while others could be inactive or even produce undesirable side effects. Therefore, achieving high diastereoselectivity and, if required, enantioselectivity is a key objective in the synthesis of this and related compounds.

Q2: My synthesis is resulting in a nearly 1:1 mixture of cis and trans diastereomers. What are the likely causes?

A low diastereoselectivity in the reduction of the precursor, N-benzyl-2-methyl-3-piperidone, is the most common reason for obtaining a mixture of diastereomers. The stereochemical outcome of this reduction is influenced by several factors:

  • The nature of the reducing agent: Non-selective reducing agents like sodium borohydride often provide poor diastereoselectivity.

  • Reaction temperature: Higher temperatures can decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the less stable stereoisomer.

  • Solvent effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state of the reduction.

  • Steric hindrance: The benzyl group on the nitrogen and the methyl group at the 2-position create a specific steric environment that influences the direction of hydride attack.

Addressing these factors is key to improving the diastereomeric ratio.

Q3: How can I effectively separate the cis and trans diastereomers of 1-Benzyl-2-methylpiperidin-3-ol?

Separating diastereomers is often more straightforward than separating enantiomers. The following techniques are commonly employed:

  • Flash Column Chromatography: This is the most common method for separating diastereomers. The different spatial arrangements of the functional groups in the cis and trans isomers lead to different interactions with the stationary phase (typically silica gel), allowing for their separation. A careful selection of the eluent system is crucial for achieving good resolution.

  • Recrystallization: If one of the diastereomers is a solid and has significantly different solubility characteristics from the other, fractional crystallization can be an effective purification method. This technique is often scalable and can provide highly pure material.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC using a chiral or achiral stationary phase can be employed.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Reduction of N-benzyl-2-methyl-3-piperidone

Underlying Cause: The stereochemical outcome of the reduction of the ketone at the C3 position is determined by the direction of hydride delivery. The conformation of the piperidone ring and the steric bulk of the substituents influence the accessibility of the carbonyl group from its two faces. Axial attack of the hydride typically leads to the equatorial alcohol (trans product), while equatorial attack results in the axial alcohol (cis product).

Solutions:

  • Choice of Reducing Agent: The size and reactivity of the hydride reagent play a crucial role.

    • For the trans isomer: Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), favor axial attack, leading to the formation of the equatorial alcohol and thus the trans diastereomer with high selectivity.

    • For the cis isomer: Less sterically demanding reagents, such as sodium borohydride in the presence of a chelating agent like cerium(III) chloride (Luche reduction), can favor the formation of the cis isomer.[2]

  • Temperature Control: Performing the reduction at low temperatures (e.g., -78 °C) is critical. Lower temperatures enhance the kinetic control of the reaction, favoring the transition state with the lower activation energy and thus improving diastereoselectivity.

  • Solvent Selection: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used for reductions with metal hydrides.

Experimental Protocol: Diastereoselective Reduction to the trans-Isomer

  • Dissolve N-benzyl-2-methyl-3-piperidone in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of L-Selectride® (1.0 M in THF, 1.2 equivalents) to the stirred solution over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of water, followed by 1 M sodium hydroxide and 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the trans-1-Benzyl-2-methylpiperidin-3-ol.

Reducing AgentTemperature (°C)SolventDiastereomeric Ratio (trans:cis)
NaBH₄0Methanol~ 60:40
L-Selectride®-78THF> 95:5
K-Selectride®-78THF> 95:5
Issue 2: Low Enantioselectivity in Asymmetric Syntheses

Underlying Cause: Achieving high enantioselectivity requires the use of chiral reagents or catalysts that can effectively differentiate between the two enantiotopic faces of a prochiral substrate or a racemic mixture.

Solutions:

  • Chiral Auxiliaries: A powerful strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[1][3] For piperidine synthesis, chiral N-(tert-butylsulfinyl)imines are excellent intermediates that can lead to high diastereoselectivity in addition reactions.[3] The auxiliary can be readily removed under mild acidic conditions.

  • Asymmetric Catalysis: The use of chiral catalysts, such as those based on rhodium, iridium, or ruthenium, can facilitate enantioselective transformations.[4][5] For instance, asymmetric hydrogenation of a suitable enamine or pyridine precursor can provide access to enantioenriched piperidines.

Experimental Workflow: Chiral Auxiliary-Mediated Synthesis

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Removal cluster_3 Step 4: Final Functionalization Starting_Material δ-Haloamine N_Sulfinylimine Chiral N-(tert-butylsulfinyl)imine Starting_Material->N_Sulfinylimine Condensation Chiral_Sulfinamide Chiral tert-Butanesulfinamide Chiral_Sulfinamide->N_Sulfinylimine Piperidine_Auxiliary 2-Methylpiperidine with Auxiliary N_Sulfinylimine->Piperidine_Auxiliary Intramolecular Cyclization Grignard Grignard Reagent (e.g., MeMgBr) Grignard->Piperidine_Auxiliary Enantioenriched_Piperidine Enantioenriched 2-Methylpiperidine Piperidine_Auxiliary->Enantioenriched_Piperidine Acidic Cleavage Final_Product 1-Benzyl-2-methylpiperidin-3-ol Enantioenriched_Piperidine->Final_Product N-Benzylation and Reduction

Caption: Workflow for chiral auxiliary-based synthesis.

Issue 3: Difficulty in Removing the N-Benzyl Protecting Group

Underlying Cause: The N-benzyl group is a common protecting group for amines, but its removal can sometimes be challenging, especially in the presence of other functional groups.

Solutions:

  • Catalytic Hydrogenolysis: This is the most common and often cleanest method for N-debenzylation. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

    Protocol:

    • Dissolve the N-benzylated piperidine in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate to obtain the debenzylated product.

  • Alternative Deprotection Methods: If catalytic hydrogenolysis is not effective or compatible with other functional groups in the molecule, other methods can be considered:

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene in the presence of a palladium catalyst.

    • Strong Acid Cleavage: In some cases, strong acids like HBr in acetic acid can cleave the N-benzyl bond, but this method is harsh and may not be suitable for sensitive substrates.

Logical Relationships in Stereoselective Synthesis

G cluster_conditions Controlling Factors Start N-benzyl-2-methyl-3-piperidone Reduction Reduction of C=O Start->Reduction cis_Isomer cis-1-Benzyl-2-methylpiperidin-3-ol Reduction->cis_Isomer trans_Isomer trans-1-Benzyl-2-methylpiperidin-3-ol Reduction->trans_Isomer Reducing_Agent Reducing Agent (e.g., NaBH4, L-Selectride) Reducing_Agent->Reduction Temperature Temperature (e.g., 0 °C, -78 °C) Temperature->Reduction Solvent Solvent (e.g., MeOH, THF) Solvent->Reduction

Sources

Troubleshooting

Troubleshooting guide for 1-Benzyl-2-methylpiperidin-3-ol synthesis reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific synthetic, stereochemical, and purification challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific synthetic, stereochemical, and purification challenges associated with 1-benzyl-2-methylpiperidin-3-ol .

This chiral piperidinol is a highly valuable building block in drug discovery, serving as a critical structural fragment in the development of allosteric inhibitors targeting the SARS-CoV-2 Main Protease (Mpro) [1], as well as in the synthesis of NK-1 receptor antagonists. Because the biological efficacy of these compounds relies heavily on precise spatial geometry, mastering the stereoselective synthesis of this piperidinol is paramount.

I. Synthetic Workflow Overview

The synthesis of 1-benzyl-2-methylpiperidin-3-ol generally follows one of two primary pathways: the de novo construction via phosphite-driven cyclodehydration, or the stereoselective reduction of a pre-formed piperidin-3-one.

SynthesisRoutes StartA L-Alanine Derivative (N-benzyl-N-Cbz) IntA1 Weinreb Amide StartA->IntA1 Coupling IntA2 Acyclic Hydroxyketone IntA1->IntA2 Grignard Addition RouteA Route A: Phosphite-Driven Cyclodehydration IntA2->RouteA I2, P(OEt)3 Product 1-Benzyl-2-methylpiperidin-3-ol RouteA->Product Cyclization StartB 2-Methylpiperidin-3-ol IntB1 1-Benzyl-2-methylpiperidin-3-one StartB->IntB1 Benzylation & Oxidation RouteB Route B: Ketone Reduction IntB1->RouteB NaBH4 or L-Selectride RouteB->Product Stereoselective Reduction

Figure 1: Primary synthetic workflows for 1-benzyl-2-methylpiperidin-3-ol.

II. Troubleshooting FAQs

Q1: Standard Appel cyclization conditions (PPh₃/I₂) result in product mixtures that are impossible to purify. How can I resolve this?

Causality & Solution: Standard Appel conditions generate triphenylphosphine oxide (OPPh₃) as a stoichiometric byproduct. OPPh₃ strongly hydrogen-bonds with polar, basic amines like piperidinols, causing them to co-elute during silica gel chromatography. To bypass this, switch to a phosphite-driven cyclodehydration using triethylphosphite (P(OEt)₃) and I₂ [2]. The resulting byproduct is triethylphosphate. Unlike OPPh₃, triethylphosphate can be easily saponified into water-soluble diethyl phosphate using 2M NaOH during the aqueous workup. This allows for a traceless, chromatography-free isolation of the piperidinol.

Q2: Why is my diastereomeric ratio (dr) poor during the synthesis of the cis-isomer via cyclodehydration?

Causality & Solution: In the de novo route (Route A), the C2 stereocenter is derived from the amino acid pool (e.g., L-alanine). Poor diastereomeric ratios usually indicate partial epimerization of the α -chiral center of the Weinreb amide during the Grignard addition step prior to cyclization. Ensure that the Grignard addition to the Weinreb amide is performed strictly at -78 °C to prevent α -deprotonation. The subsequent cyclodehydration step proceeds via a strict Sₙ2 mechanism, meaning the final C3 stereochemistry is entirely dependent on the purity of the upstream hydroxyketone.

Q3: During the reduction of 1-benzyl-2-methylpiperidin-3-one (Route B), I am observing significant debenzylation. What is going wrong?

Causality & Solution: If you are using catalytic hydrogenation (e.g., H₂ with Pd/C) to reduce the ketone, the benzyl protecting group on the nitrogen is highly susceptible to hydrogenolysis, especially in polar or acidic media. You must abandon Pd/C for this substrate. Switch to a hydride donor such as NaBH₄ in MeOH at 0 °C. If hydrogenation is strictly required for orthogonal reasons, use a less aggressive catalyst like PtO₂ in EtOH, though hydride reduction remains the gold standard for preserving the N-benzyl group.

Q4: How do I control the cis vs. trans selectivity when reducing 1-benzyl-2-methylpiperidin-3-one?

Causality & Solution: The 3-piperidone ring adopts a chair conformation where the C2-methyl group sits equatorially to minimize 1,3-diaxial interactions.

  • For the trans-isomer (equatorial OH): Use a small hydride like NaBH₄. The hydride attacks from the less sterically hindered axial face, pushing the resulting hydroxyl group into the equatorial position.

  • For the cis-isomer (axial OH): Use a sterically demanding reagent like L-Selectride at -78 °C. The bulky borohydride is forced to attack from the equatorial face, resulting in an axial hydroxyl group.

III. Quantitative Data: Reagent Impact on Stereoselectivity

Reducing AgentSolventTemp (°C)Major DiastereomerYield (%)Mechanistic Note
NaBH₄ MeOH0 to RTTrans (equatorial OH)>85%Small hydride attacks from the less hindered axial face.
L-Selectride THF-78Cis (axial OH)75–80%Bulky reagent forces equatorial attack due to steric clash.
H₂, Pd/C MeOHRTN/A (Debenzylated)<10%Leads to rapid N-debenzylation; avoid for this substrate.
H₂, PtO₂ EtOHRTTrans~60%Milder than Pd/C, but inferior yield compared to hydrides.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the in-process checkpoints.

Protocol 1: Traceless Phosphite-Driven Cyclodehydration (Route A)

This protocol yields the piperidinol from an acyclic hydroxyketone precursor via an Sₙ2 inversion mechanism [2].

Mechanism N1 Acyclic Hydroxyketone N2 Activation via I2 / P(OEt)3 N1->N2 N3 Iodophosphonium Intermediate N2->N3 - HI N4 Intramolecular SN2 Displacement N3->N4 P(O)(OEt)3 leaving N5 Target Piperidinol N4->N5 Inversion

Figure 2: Mechanistic pathway of the phosphite-driven cyclodehydration.

Step-by-Step Methodology:

  • Preparation: Dissolve the acyclic hydroxyketone precursor (1.0 eq) and imidazole (2.5 eq) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere. Cool the reaction mixture to 0 °C.

  • Activation: Add iodine (I₂, 1.2 eq) in one portion. Stir for 10 minutes until the solution becomes homogenous.

  • Cyclization: Dropwise, add triethylphosphite (P(OEt)₃, 1.2 eq). The dark iodine color will rapidly dissipate, indicating the formation of the iodophosphonium intermediate. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Traceless Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc and add 2M aqueous NaOH (10 mL/mmol). Stir vigorously for 2 hours at room temperature to saponify the triethylphosphate byproduct.

  • Extraction: Separate the layers. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoints:

  • Checkpoint 1 (Reaction): TLC (Hexane/EtOAc 1:1) should show complete consumption of the acyclic precursor (typically R_f ~ 0.4) and the appearance of a highly polar spot (R_f ~ 0.1, stains with ninhydrin).

  • Checkpoint 2 (Workup): Test the pH of the aqueous layer during workup; it must remain >12 to ensure complete saponification of the phosphate byproduct.

  • Checkpoint 3 (Purity): Run a crude ¹H NMR. The absence of a distinct quartet at ~4.1 ppm confirms the successful removal of the triethylphosphate byproduct.

Protocol 2: Stereoselective Hydride Reduction (Route B)

This protocol converts 1-benzyl-2-methylpiperidin-3-one to the cis-piperidinol using L-Selectride.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-benzyl-2-methylpiperidin-3-one (1.0 eq) in anhydrous THF (0.2 M) under argon. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add L-Selectride (1.0 M in THF, 1.5 eq) dropwise over 15 minutes. Maintain the temperature at -78 °C and stir for 2 hours.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Oxidative Workup (Critical): To destroy the organoborane byproducts, add 3M NaOH (2.0 eq) followed by 30% H₂O₂ (2.0 eq). Stir vigorously for 1 hour.

  • Isolation: Extract with CH₂Cl₂ (3x). Wash the combined organics with saturated Na₂S₂O₃ (to neutralize residual peroxide) and brine. Dry over MgSO₄ and concentrate.

Self-Validation Checkpoints:

  • Checkpoint 1 (Reaction): LC-MS must show the product mass [M+H]⁺ = 206.1. The absence of m/z 116.1 confirms that no debenzylation occurred.

  • Checkpoint 2 (Safety): Peroxide test strips must read 0 ppm in the organic layer before concentrating.

  • Checkpoint 3 (Stereochemical Assignment): Analyze the ¹H NMR spectrum. Locate the C3 carbinol proton signal (~3.5–3.8 ppm). A narrow peak with small coupling constants (J < 4 Hz) confirms the proton is equatorial, validating that the hydroxyl group is in the desired axial (cis) position.

V. References

  • Molecular dynamics and in silico mutagenesis on the reversible inhibitor-bound SARS-CoV-2 main protease complexes reveal the role of lateral pocket in enhancing the ligand affinity. Scientific Reports (via PubMed Central). URL:[Link]

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry. URL: [Link]

Optimization

Recrystallization techniques for purifying 1-Benzyl-2-methylpiperidin-3-ol

Welcome to the Technical Support Center for the purification and isolation of 1-Benzyl-2-methylpiperidin-3-ol . As a chiral amino alcohol featuring a basic piperidine nitrogen, a hydrogen-bonding hydroxyl group, and a li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and isolation of 1-Benzyl-2-methylpiperidin-3-ol . As a chiral amino alcohol featuring a basic piperidine nitrogen, a hydrogen-bonding hydroxyl group, and a lipophilic benzyl group, this molecule presents unique crystallization challenges. It is frequently utilized as a critical building block and fragment in drug discovery, notably in the development of SARS-CoV-2 3CLpro inhibitors[1].

This guide is engineered by senior application scientists to help you troubleshoot phase separation ("oiling out"), resolve diastereomers, and establish self-validating purification workflows.

I. Troubleshooting FAQs: Common Recrystallization Issues

Q: Why does my 1-Benzyl-2-methylpiperidin-3-ol phase-separate into an oil instead of forming crystals during cooling? A: This phenomenon, known as "oiling out," occurs when the boiling point of your chosen recrystallization solvent is higher than the melting point of the compound, or when residual impurities significantly depress the solute's melting point. Because the bulky, lipophilic benzyl group lowers the lattice energy of the free base, the solute separates as a supercooled liquid rather than a crystalline solid. Fix: Switch to a lower-boiling solvent system (e.g., ethyl acetate/hexanes) or lower the saturation temperature by adding more of the primary solvent before cooling[2].

Q: How can I selectively purify the (2R,3R) diastereomer from a mixed crude batch? A: Do not rely on free-base recrystallization for diastereomeric resolution. Instead, exploit the basic piperidine nitrogen by reacting the crude mixture with a chiral resolving acid (e.g., N-acetyl-L-leucine or L-tartaric acid) in a polar aprotic solvent like THF or an aliphatic alcohol[3]. The resulting diastereomeric salts will exhibit vastly different solubilities, allowing the desired isomer's salt to selectively precipitate.

Q: My compound is heavily contaminated with unreacted starting materials. Should I recrystallize immediately? A: No. Recrystallization is a final polishing technique, not a bulk separation method. You must first perform an acid-base extraction[4]. Protonating the tertiary amine with 1M HCl moves the target into the aqueous phase, leaving neutral and acidic impurities in the organic layer[5]. Only after basifying and back-extracting the pure free base should you attempt recrystallization.

II. Solvent Selection Matrix

Selecting the correct solvent system is a balance of polarity and boiling point. The table below summarizes the causality behind solvent choices for this specific piperidine derivative.

Solvent SystemRatio (v/v)Target FormSuitability & Causality
Ethyl Acetate / Hexanes 1:3 to 1:5Free BaseExcellent . EtOAc dissolves the polar hydroxyl/amine; hexanes act as an anti-solvent for the lipophilic benzyl group. The low boiling point prevents oiling out.
Toluene SingleFree BasePoor . The high boiling point (110°C) exceeds the melting point of the crude free base, almost guaranteeing severe oiling out.
Ethanol / Water 1:1Free BaseModerate . Effective only for highly pure batches. If the compound oils out during rapid cooling, the water phase will trap impurities in the emulsion.
Isopropanol (IPA) SingleHCl / Tartrate SaltExcellent . Ideal for crystallizing the protonated salt form. The ionic salt's high melting point completely eliminates oiling out risks.

III. Experimental Protocols

Protocol A: Acid-Base Pre-Purification & Two-Solvent Recrystallization

This protocol ensures the removal of non-basic impurities before utilizing a two-solvent system to force crystallization without phase separation[4].

  • Dissolution & Acidification: Dissolve the crude 1-benzyl-2-methylpiperidin-3-ol in dichloromethane (DCM). Add an equal volume of 1M aqueous HCl.

    • Causality: The HCl protonates the piperidine nitrogen, forming a water-soluble piperidinium salt while leaving neutral impurities in the DCM.

  • Phase Separation: Separate the layers. Discard the DCM layer.

    • Validation: Check the pH of the aqueous layer using indicator paper; it must be < 2 to ensure complete protonation.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH dropwise.

    • Causality: Deprotonation regenerates the lipophilic free base, which will precipitate or form an oily suspension as its aqueous solubility drops[5].

    • Validation: Ensure the final pH is > 10.

  • Extraction & Drying: Extract the free base with Ethyl Acetate (EtOAc). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Recrystallization: Dissolve the concentrated free base in a minimum volume of hot EtOAc. Slowly add hot hexanes (anti-solvent) dropwise until the solution becomes slightly cloudy (the cloud point). Reheat slightly until just clear.

  • Cooling & Isolation: Remove from heat and allow to cool to room temperature undisturbed.

    • Causality: Slow cooling allows the crystal lattice to form selectively, excluding impurities. Filter the resulting crystals and wash with ice-cold hexanes.

Protocol B: Hydrochloride Salt Formation (For Stubborn Oils)

If the free base refuses to crystallize, converting it to an HCl salt drastically increases the melting point and lattice energy, bypassing the oiling out phenomenon entirely.

  • Solvation: Dissolve the purified free base in anhydrous Methyl tert-butyl ether (MTBE).

  • Salt Formation: Slowly add a stoichiometric amount of 2M HCl in diethyl ether dropwise while stirring vigorously.

    • Causality: The anhydrous environment forces the immediate precipitation of the piperidine HCl salt, as the ionic species is highly insoluble in ether.

  • Validation: The immediate formation of a dense, white, free-flowing precipitate indicates successful salt formation. If the solution remains clear, the MTBE may contain residual water.

  • Isolation: Filter the solid under vacuum, wash with cold MTBE, and dry under a nitrogen stream.

IV. Process Workflows

OilingOut Start Observe 'Oiling Out' During Cooling CheckTemp Is Solvent BP > Solute MP? Start->CheckTemp Action1 Switch to Lower BP Solvent (e.g., EtOAc/Hexanes) CheckTemp->Action1 Yes Action2 Reheat & Add More 'Good' Solvent CheckTemp->Action2 No Seed Add Seed Crystals at Cloud Point Action1->Seed Action2->Seed Salt Convert to HCl Salt to Increase MP Seed->Salt Still Oils Out Success Crystalline Solid Obtained Seed->Success Crystallizes Salt->Success

Workflow for troubleshooting oiling out during recrystallization.

AcidBase Crude Crude 1-Benzyl-2-methylpiperidin-3-ol in Organic Solvent Acid Extract with 1M HCl (aq) Crude->Acid AqPhase Aqueous Phase (Protonated Piperidinium) Acid->AqPhase Discard Org Phase Base Basify with NaOH to pH > 10 AqPhase->Base OrgExtract Extract with EtOAc Base->OrgExtract Crystallize Recrystallize (EtOAc/Heptane) OrgExtract->Crystallize Pure Pure Free Base Crystals Crystallize->Pure

Acid-base extraction and recrystallization pathway.

V. References

  • Sugi, K., et al. "Piperidine derivative and process for preparing the same." US Patent 5948914A (1999). Available at:

  • Zubrick, J. W. "The Organic Chem Lab Survival Manual: A Student's Guide to Techniques." John Wiley & Sons. Available at:[Link]

  • Fearon, D., et al. "Crystal Structure of SARS-CoV-2 main protease in complex with Z2217052426." RCSB Protein Data Bank (5REE). Available at:[Link]

  • "Process for Resolving Chiral Piperidine Alcohol." WIPO Patent Application WO2008021924A2. Available at:

Sources

Troubleshooting

Storage and handling recommendations for 1-Benzyl-2-methylpiperidin-3-ol

Welcome to the Technical Support Center for 1-Benzyl-2-methylpiperidin-3-ol (CAS: 1256091-41-4). This piperidinol derivative has gained significant attention in antiviral drug discovery as a potential allosteric modulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Benzyl-2-methylpiperidin-3-ol (CAS: 1256091-41-4). This piperidinol derivative has gained significant attention in antiviral drug discovery as a potential allosteric modulator of the SARS-CoV-2 Main Protease (MPro, also known as 3CLpro). By binding to distal residues (Thr196, Thr198, Glu240), it induces conformational changes that distort the active site's oxyanion hole, thereby inhibiting viral replication[1].

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting, causal explanations for handling procedures, and validated experimental protocols.

PART 1: Storage & Handling Troubleshooting (FAQs)

Q1: What are the optimal long-term storage conditions for this compound? A: Store the compound as a solid powder at 2–8°C under an inert atmosphere (Argon or Nitrogen), strictly protected from light and moisture [2]. Causality: The molecule contains a tertiary amine and a secondary alcohol. The lone pair of electrons on the piperidine nitrogen is highly susceptible to N-oxidation by atmospheric oxygen, a process accelerated by UV/visible light. Furthermore, the secondary alcohol can slowly oxidize to a ketone in the presence of trace transition metals and oxygen.

Q2: My DMSO stock solution turned slightly yellow after a month at -20°C. Is it still viable for MPro inhibition assays? A: No. We strongly recommend discarding the solution. Discoloration indicates oxidative degradation (likely N-oxide or ketone formation). Causality: The efficacy of 1-Benzyl-2-methylpiperidin-3-ol relies on precise hydrogen bonding between its hydroxyl/amine groups and the Thr196, Thr198, and Glu240 residues of the MPro distal site [1]. Oxidation alters the molecule's hydrogen-bond donor/acceptor profile, neutralizing its allosteric binding capacity. Always prepare fresh DMSO stocks or store them in single-use aliquots at -80°C under Argon for no longer than 3 months.

Q3: How should I handle the compound during in vitro assay preparation to prevent enzyme denaturation? A: Solubilize the compound in anhydrous, mass-spectrometry grade DMSO to create a 10 mM stock. During the assay, ensure the final DMSO concentration in the aqueous buffer does not exceed 1% (v/v). Causality: SARS-CoV-2 MPro is highly sensitive to organic solvents. DMSO concentrations >1% can induce artificial conformational shifts or partial unfolding of the protease, leading to false-positive inhibition readouts or erratic baseline fluorescence in FRET assays.

PART 2: Experimental Protocols

Protocol 1: Preparation of Assay-Ready Stock Solutions

This protocol incorporates a self-validating quality control step to ensure compound integrity prior to high-throughput screening.

  • Equilibration: Allow the sealed vial of 1-Benzyl-2-methylpiperidin-3-ol to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation on the cold powder.

  • Solubilization: Weigh the required mass and dissolve in anhydrous DMSO to achieve a 10 mM stock (e.g., 2.05 mg in 1 mL DMSO). Vortex gently until completely clear.

  • Validation (Self-Validating Step): Before proceeding to biological assays, verify compound integrity via LC-MS. The expected [M+H]+ peak must be observed at m/z 206.1. The absence of an m/z 222.1 peak (which would indicate the N-oxide degradation product) confirms purity.

  • Aliquot & Storage: Dispense the solution into 20 µL single-use aliquots in amber microcentrifuge tubes. Purge the headspace with Argon gas, seal tightly, and store at -80°C.

Protocol 2: SARS-CoV-2 MPro Allosteric Inhibition Assay Setup (FRET-based)
  • Buffer Preparation: Prepare the assay buffer: 50 mM HEPES (pH 7.3), 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100. Note: DTT is critical to keep the catalytic Cys145 of MPro in a reduced state.

  • Enzyme Incubation: Dilute recombinant SARS-CoV-2 MPro to a final concentration of 50 nM in the assay buffer.

  • Compound Addition: Add 1-Benzyl-2-methylpiperidin-3-ol (diluted from the DMSO stock) to the enzyme solution. Ensure the final DMSO concentration is ≤1%. Incubate at 37°C for 30 minutes to allow the compound to reach thermodynamic equilibrium at the allosteric distal site [1].

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 20 µM.

  • Measurement: Monitor fluorescence continuously for 10 minutes (Excitation: 340 nm, Emission: 490 nm) to calculate initial velocities (V0) and determine IC50 values.

PART 3: Quantitative Data

Table 1: Physicochemical Properties
PropertyValue
CAS Number 1256091-41-4
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Predicted LogP 1.85 [2]
Predicted Boiling Point 305.4 ± 35.0 °C[2]
Predicted Flash Point 78.8 ± 20.1 °C[2]
Table 2: Storage & Stability Parameters
ParameterRecommendationConsequence of Deviation
Temperature (Solid) 2–8°CAccelerated thermal degradation
Atmosphere Inert (Argon/Nitrogen)N-oxidation of the tertiary amine
Light Exposure Protect from light (Amber vials)Photo-oxidation and discoloration
Solvent (Stock) Anhydrous DMSOHydrolysis or structural alteration
Stock Shelf Life < 3 months at -80°CLoss of allosteric binding efficacy

PART 4: Visualizations

Degradation A 1-Benzyl-2-methylpiperidin-3-ol (Intact) B Ambient Air / O2 Exposure A->B Improper Storage C N-Oxide Formation (Tertiary Amine) B->C ROS / Light D Ketone Formation (Secondary Alcohol) B->D Trace Metals / O2 E Loss of MPro Binding Efficacy C->E D->E

Fig 1: Oxidative degradation pathways of 1-Benzyl-2-methylpiperidin-3-ol affecting assay efficacy.

MProInhibition S1 Compound Solubilization (DMSO Stock) S2 Incubation with SARS-CoV-2 MPro S1->S2 Dilute to <1% DMSO S3 Allosteric Binding (Thr196, Thr198, Glu240) S2->S3 Distal Site Interaction S4 Conformational Shift at Active Site S3->S4 Allosteric Modulation S5 Substrate Cleavage Blocked (Decreased Catalysis) S4->S5 Oxyanion Hole Distortion

Fig 2: Mechanistic workflow of SARS-CoV-2 MPro allosteric inhibition by the target compound.

PART 5: References

  • Mensah, J. O., Ampomah, G. B., Gasu, E. N., Adomako, A. K., Menkah, E. S., & Borquaye, L. S. (2022). "Allosteric Modulation of the Main Protease (MPro) of SARS-CoV-2 by Casticin—Insights from Molecular Dynamics Simulations." Chemistry Africa, 5(5), 1361–1373. PubMed Central (PMC). URL:[Link]

Optimization

Identifying and removing impurities from 1-Benzyl-2-methylpiperidin-3-ol

Welcome to the technical support guide for 1-Benzyl-2-methylpiperidin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Benzyl-2-methylpiperidin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis and purification of this compound, providing in-depth troubleshooting advice and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to anticipate and resolve common issues that arise during the synthesis and purification of 1-Benzyl-2-methylpiperidin-3-ol.

Synthesis & Impurity Identification

Question 1: What are the most probable impurities in my crude 1-Benzyl-2-methylpiperidin-3-ol synthesized via reductive amination or ketone reduction?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common method is the reduction of 1-benzyl-2-methylpiperidin-3-one with a hydride reducing agent like sodium borohydride (NaBH₄).

Common Impurities Include:

  • Unreacted Starting Material: Residual 1-benzyl-2-methylpiperidin-3-one is a common impurity resulting from incomplete reduction. This can be identified by a characteristic ketone peak (~1720 cm⁻¹) in the IR spectrum and a downfield shift in the ¹³C NMR spectrum.

  • Diastereomers: The reduction of the ketone at C3 creates a new stereocenter. As the methyl group at C2 already constitutes a stereocenter, the product will be a mixture of diastereomers (typically cis and trans isomers). These isomers have different physical properties and can often be separated by chromatography.[1]

  • Reagent-Derived Impurities:

    • From NaBH₄: Commercial sodium borohydride can contain storage-induced impurities like sodium polyborates and carbonates, which can complicate work-up.[2]

    • From Solvents: If N,N-Dimethylformamide (DMF) was used in a preceding benzylation step, it can decompose in the presence of a base to form dimethylamine, which can lead to the formation of tertiary amine side-products.[3]

  • Unreacted Precursors: If the synthesis involved the N-benzylation of 2-methylpiperidin-3-ol, unreacted starting material and benzylating agents (e.g., benzyl bromide or benzyl alcohol) could be present.[4][5] Excess benzyl alcohol can often be removed with aqueous washes, but column chromatography may be necessary for complete removal.[5]

Question 2: My NMR spectrum shows more peaks than expected. How can I distinguish between diastereomers and impurities?

This is a frequent challenge. The presence of diastereomers will result in a doubling of certain peaks in both the ¹H and ¹³C NMR spectra. The signals for the protons and carbons near the two stereocenters (C2 and C3) will be most affected.

Troubleshooting Steps:

  • Analyze Key Regions: In the ¹H NMR, look for two distinct sets of signals for the proton at C3 (bearing the hydroxyl group) and the methyl group at C2.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning the proton and carbon signals for each diastereomer.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate the diastereomers and confirm they have the same mass-to-charge ratio, distinguishing them from impurities with different molecular weights.

  • Spiking Experiment: If you have a pure sample of a potential impurity (e.g., the starting ketone), you can "spike" your NMR sample with a small amount of it to see which peaks increase in intensity.

Question 3: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making chromatographic separation difficult. What could it be?

If you are using a one-pot reductive amination procedure, a common side reaction is the formation of an enamine.[6] This can occur if the reduction of the intermediate iminium ion is slow, allowing for deprotonation to form the more stable enamine. To minimize this, ensure the reducing agent is added promptly after the initial condensation of the amine and aldehyde.

Purification & Diastereomer Separation

Question 4: What is the most effective method to separate the diastereomers of 1-Benzyl-2-methylpiperidin-3-ol?

The separation of diastereomers is achievable due to their different physical properties.[1]

  • Flash Column Chromatography: This is the most common and effective method. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is typically used. The separation can be optimized by adjusting the solvent system.

  • Recrystallization: If the crude product is a solid, fractional crystallization can be an effective technique. The success of this method depends on the differential solubility of the diastereomers in a particular solvent system. It is often necessary to screen several solvents to find one that provides good separation.[7][8]

Question 5: My product is a persistent oil and will not crystallize. What can I do?

The inability to crystallize is often due to the presence of impurities.

Troubleshooting Steps:

  • Re-purify: Perform another round of column chromatography to ensure high purity.

  • Solvent Screening: Attempt crystallization from a variety of solvents or solvent mixtures (e.g., hexane/ethyl acetate, diethyl ether/pentane).[8]

  • Seeding: If you have a small amount of crystalline material, use it to seed the supersaturated solution.

  • Trituration: Stirring the oil with a solvent in which it is poorly soluble can sometimes induce crystallization.

Experimental Protocols & Workflows

Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of 1-Benzyl-2-methylpiperidin-3-ol.

Synthesis and Purification Workflow Figure 1. General Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1-benzyl-2-methylpiperidin-3-one B Reduction (e.g., NaBH4 in Methanol) A->B C Quench Reaction B->C D Solvent Removal C->D E Aqueous Work-up (Acid-Base Extraction) D->E F Crude Product (Diastereomeric Mixture) E->F G Flash Column Chromatography F->G H Recrystallization (Optional) G->H I Pure Diastereomers H->I

Caption: General workflow for synthesis and purification.

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines the separation of diastereomers and removal of impurities using silica gel chromatography.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the chromatography eluent.

  • Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or heptane).

  • Loading: Adsorb the dissolved sample onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a polar solvent like ethyl acetate. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the separated diastereomers.

  • Analysis: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure. Analyze each isomer by NMR and/or LC-MS to confirm purity.

Protocol 2: Recrystallization from a Two-Solvent System

This protocol is for inducing crystallization when a single solvent is not effective.

  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble (e.g., ethyl acetate) and a "poor" solvent (anti-solvent) in which it is sparingly soluble but miscible with the good solvent (e.g., hexane).[8]

  • Dissolution: Dissolve the purified oily product in a minimal amount of the "good" solvent with gentle warming.

  • Induce Precipitation: Slowly add the "poor" solvent dropwise to the stirred solution at room temperature until a slight turbidity persists.

  • Crystallization: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to stand undisturbed at room temperature, followed by cooling in an ice bath or refrigerator to promote crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Data Summary

The following table provides typical analytical data for N-benzylated piperidine derivatives, which can be used as a reference for characterizing your product.

Analytical Technique Characteristic Signals/Features Reference
¹H NMR Aromatic protons (benzyl group): ~7.2-7.4 ppm. Benzylic CH₂ protons: ~3.5 ppm (singlet or AB quartet). Piperidine ring protons: ~1.5-3.0 ppm.[9][10]
¹³C NMR Aromatic carbons: ~127-140 ppm. Benzylic CH₂ carbon: ~63 ppm. Piperidine ring carbons: ~24-60 ppm.[9]
IR Spectroscopy O-H stretch (hydroxyl group): ~3300-3500 cm⁻¹ (broad). C-H stretches (aliphatic and aromatic): ~2800-3100 cm⁻¹.[11]
Mass Spectrometry Expected [M+H]⁺ peak for C₁₃H₁₉NO.[12]

Logical Relationships of Impurities

The diagram below illustrates the potential sources and relationships of impurities during the synthesis of 1-Benzyl-2-methylpiperidin-3-ol.

Impurity Sources Figure 2. Impurity Relationship Map Start Starting Materials (e.g., 2-methylpiperidin-3-ol, Benzaldehyde) Reaction Synthesis Reaction Start->Reaction Reagents Reagents (NaBH4, Solvents, Base) Reagents->Reaction Imp4 Reagent-Derived Impurities Reagents->Imp4 Contamination/Decomposition Crude Crude Product Reaction->Crude Imp3 Side-Reaction Products (e.g., Enamines) Reaction->Imp3 Alternative Pathways Imp1 Unreacted Starting Materials Crude->Imp1 Incomplete Reaction Imp2 Diastereomers Crude->Imp2 Stereochemistry

Caption: Relationship map of potential impurity sources.

References

  • Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH4–I2 Mediated Reduction of Nitro-Amide Intermediate of Mirabegron. ACS Publications. [Link]

  • An improved purification of NaBH4 from storage-induced impurities by ammonia assisted crystallization in diglyme. ResearchGate. [Link]

  • Kemira Sodium Borohydride NaBH4 An effective reducing agent. Ecochem. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Supporting information Sodium borohydride treatment: A simple and effective process for the removal of stabilizer and capping ag. [Link]

  • Sodium borohydride reduction of aqueous iron–zirconium solutions: chemical routes to amorphous and nanocrystalline Fe–Zr–B alloys. Journal of Materials Chemistry (RSC Publishing). [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • The synthetic method of 1-benzyl-3-piperidone hydrochloride.
  • Myers Chem 115. [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. [Link]

  • Separation of a diastereomeric diol pair using mechanical properties of crystals. The Royal Society of Chemistry. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces. KAIST Research Portal. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

  • Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. PMC. [Link]

  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). [Link]

  • 1-benzyl-2-methylpiperidin-3-one (C13H17NO). PubChemLite. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • How can we separate diastereomers of larger organic moiety?. ResearchGate. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to. [Link]

  • ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY. Ukrainian Chemistry Journal. [Link]

  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. Research Repository UCD. [Link]

  • 20220405b Benzylation revised. NSF PAR. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT.. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Validation of 1-Benzyl-2-methylpiperidin-3-ol as a CNS Research Tool

For researchers in neuropharmacology and CNS drug discovery, the selection of appropriate small molecule tools is paramount to generating robust and reproducible data. This guide provides a comprehensive framework for th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in neuropharmacology and CNS drug discovery, the selection of appropriate small molecule tools is paramount to generating robust and reproducible data. This guide provides a comprehensive framework for the validation of 1-Benzyl-2-methylpiperidin-3-ol, a piperidine-based compound with potential as a modulator of central nervous system targets. While specific public data on this exact molecule is limited, its structural similarity to a well-established class of CNS-active agents, the benzylpiperidines, allows us to propose a rigorous validation cascade. This document will guide you through a logical, evidence-based process to characterize its biological activity, establish its utility as a research tool, and compare its performance against established alternatives.

The Benzylpiperidine Scaffold: A Privileged Structure in CNS Research

The benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized for its ability to interact with a variety of CNS targets.[1] Derivatives of this scaffold have been developed as potent and selective ligands for:

  • Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, and many N-benzylpiperidine derivatives have been designed as cholinesterase inhibitors.[2][3][4]

  • Sigma (σ) Receptors: These receptors are implicated in a range of neurological and psychiatric conditions, and benzylpiperidines are a common structural class of sigma receptor ligands.[5]

  • Monoamine Transporters (DAT, SERT, NET): By modulating the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine, benzylpiperidine derivatives can exert stimulant, antidepressant, and other psychotropic effects.[6][7]

Given the precedent set by its structural analogs, a primary hypothesis is that 1-Benzyl-2-methylpiperidin-3-ol interacts with one or more of these target classes. A thorough validation is therefore essential to elucidate its specific pharmacological profile.

Proposed Validation Workflow: A Tiered Approach

A systematic, multi-tiered approach is recommended to comprehensively validate 1-Benzyl-2-methylpiperidin-3-ol. This workflow is designed to first identify the primary molecular target(s) and then to characterize the compound's functional effects in a biologically relevant context.

Validation_Workflow cluster_0 Tier 1: In Vitro Target Identification & Selectivity Profiling cluster_1 Tier 2: In Vitro Mechanistic & ADME Profiling cluster_2 Tier 3: In Vivo Proof-of-Concept & Target Engagement Initial_Screening Primary Target Screening (Radioligand Binding Assays) Selectivity_Panel Broad Selectivity Profiling (e.g., Eurofins SafetyScreen) Initial_Screening->Selectivity_Panel Identified Hit(s) Potency_Determination Functional Assays for Primary Target(s) (IC50/EC50 Determination) Selectivity_Panel->Potency_Determination Confirmed Target(s) MoA_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics, Agonist/Antagonist Mode) Potency_Determination->MoA_Studies Proceed if potent & selective ADME_Assays In Vitro ADME (PAMPA for BBB permeability, Microsomal Stability) MoA_Studies->ADME_Assays PK_Studies Pharmacokinetic (PK) Studies (Brain/Plasma Ratio) ADME_Assays->PK_Studies Proceed if favorable ADME profile PD_Studies Pharmacodynamic (PD) / Efficacy Studies (Relevant Animal Model) PK_Studies->PD_Studies Target_Engagement In Vivo Target Engagement (e.g., ex vivo receptor occupancy) PD_Studies->Target_Engagement

Caption: A tiered workflow for the validation of a novel CNS research tool compound.

Comparative Analysis: Benchmarking Against the Gold Standards

A critical aspect of validating a new research tool is to compare its performance against well-characterized, "gold-standard" compounds for the identified target class. This provides context for its potency, selectivity, and potential advantages or disadvantages.

Target Class Gold-Standard Comparator Key Validation Parameters Rationale for Selection
Cholinesterases DonepezilIC50 for AChE and BuChE, enzyme kinetics (reversible vs. irreversible), in vivo efficacy in a scopolamine-induced memory impairment model.A clinically approved, potent, and selective AChE inhibitor with a well-understood mechanism of action.[4]
Sigma Receptors (+)-Pentazocine (σ1 selective)Ki for σ1 and σ2 receptors, functional activity (agonist vs. antagonist), in vivo behavioral effects in relevant models (e.g., antidepressant, anti-amnesic).A widely used and well-characterized selective σ1 receptor agonist.[8]
Monoamine Transporters GBR 12909 (DAT selective)Ki for DAT, SERT, and NET, in vitro neurotransmitter uptake inhibition, in vivo locomotor activity.A potent and selective dopamine reuptake inhibitor, serving as a standard tool for studying the dopaminergic system.[7]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the proposed validation workflow.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 1-Benzyl-2-methylpiperidin-3-ol for a panel of CNS targets.

Protocol:

  • Target Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., CHO cells transfected with human σ1 receptor) or from brain tissue (e.g., rat brain homogenates for monoamine transporters).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., -pentazocine for σ1 receptors), and varying concentrations of 1-Benzyl-2-methylpiperidin-3-ol or a reference compound.

  • Incubation: Incubate the plates at a specific temperature and for a duration optimized for each target to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of 1-Benzyl-2-methylpiperidin-3-ol for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Protocol:

  • Reagent Preparation: Prepare solutions of AChE or BuChE, the substrate acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), and Ellman's reagent (DTNB).

  • Assay Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the enzyme. Pre-incubate for a defined period.

  • Reaction Initiation: Add DTNB and the substrate to initiate the enzymatic reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

Objective: To predict the passive permeability of 1-Benzyl-2-methylpiperidin-3-ol across the blood-brain barrier.

Protocol:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter membrane of the donor plate with a lipid mixture to mimic the BBB.

  • Compound Preparation: Dissolve the test compound in a buffer solution.

  • Assay: Add the compound solution to the donor wells and buffer to the acceptor wells. Sandwich the two plates together and incubate.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe).

In Vivo Scopolamine-Induced Memory Impairment Model

Objective: To evaluate the ability of 1-Benzyl-2-methylpiperidin-3-ol to reverse cognitive deficits, suggesting potential pro-cognitive or anti-amnesic effects.[9]

Protocol:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing environment for at least one week.

  • Drug Administration: Administer 1-Benzyl-2-methylpiperidin-3-ol or a vehicle control via an appropriate route (e.g., intraperitoneal injection). After a set pre-treatment time, administer scopolamine (a muscarinic antagonist that induces memory impairment) to all groups except the naive control.

  • Behavioral Testing (e.g., Morris Water Maze):

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water over several days.

    • Probe Trial: On the final day, remove the platform and measure the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the performance of the different treatment groups (e.g., latency to find the platform, time in the target quadrant) using appropriate statistical tests (e.g., ANOVA).

In_Vivo_Workflow Acclimation Animal Acclimation Grouping Randomization into Treatment Groups (Vehicle, Compound, Positive Control) Acclimation->Grouping Dosing Compound/Vehicle Administration Grouping->Dosing Induction Induction of Memory Impairment (e.g., Scopolamine) Dosing->Induction Behavioral_Test Behavioral Assessment (e.g., Morris Water Maze) Induction->Behavioral_Test Data_Analysis Data Collection & Statistical Analysis Behavioral_Test->Data_Analysis

Caption: A typical workflow for an in vivo behavioral study to assess cognitive enhancement.

Conclusion and Future Directions

The validation of a new research tool is a rigorous but essential process. For 1-Benzyl-2-methylpiperidin-3-ol, a systematic evaluation of its activity at key CNS targets, followed by a thorough characterization of its potency, selectivity, and in vivo functional effects, will be necessary to establish its utility. By following the proposed workflow and comparing its performance to established standards, researchers can confidently determine the value of 1-Benzyl-2-methylpiperidin-3-ol as a tool for advancing our understanding of the central nervous system. The structure-activity relationships of benzylpiperidine derivatives suggest that even minor modifications can significantly alter the pharmacological profile, highlighting the importance of empirical validation for each new analog.[1]

References

  • Jetir.org. (n.d.). Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. Retrieved from [Link]

  • Kalueff, A. V., et al. (2024). Zebrafish models for studying cognitive enhancers. Neuroscience & Biobehavioral Reviews, 164, 105797. [Link]

  • Bhatia, R., et al. (2020). Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. [Link]

  • Young, J. W., & Geyer, M. A. (2012). Behavioral animal models to assess pro-cognitive treatments for schizophrenia. Current topics in behavioral neurosciences, 12, 45–74. [Link]

  • Stewart, A. M., et al. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current pharmaceutical design, 21(36), 5267–5279. [Link]

  • Kim, J., et al. (2020). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS medicinal chemistry letters, 11(10), 1937–1944. [Link]

  • Yamanashi, Y., et al. (1991). Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). Japanese journal of pharmacology, 57(3), 335–342. [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]

  • The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [Link]

  • Kassiou, M., et al. (2005). Influence of trishomocubanes on sigma receptor binding of N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide in vivo in the rat brain. Nuclear medicine and biology, 32(1), 19–25. [Link]

  • Husbands, S. M., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. ChemMedChem, 4(7), 1163–1172. [Link]

  • Rahman, M. M., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(11), 2465. [Link]

  • Di Meo, F., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. International journal of molecular sciences, 25(6), 3236. [Link]

  • Pérez-Areales, F. J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules (Basel, Switzerland), 30(14), 6293. [Link]

  • Mondal, S., et al. (2008). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of medicinal chemistry, 51(23), 7592–7603. [Link]

  • da Silva, F. S., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of cellular biochemistry, 124(11), 1734–1748. [Link]

  • De-la-Cruz, B., et al. (2000). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of medicinal chemistry, 43(11), 2217–2225. [Link]

  • BioAscent. (n.d.). Accelerating CNS Drug Discovery. Retrieved from [Link]

  • Kruger, H. G., et al. (2018). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Kumar, A., et al. (2025). Design, Synthesis, and Preclinical Evaluation of Novel 1-Benzylpiperidine Derivatives as Multitarget Agents Against Alzheimer's Disease. European journal of pharmacology, 995, 178192. [Link]

  • Firoozi, Z., et al. (2020). Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. Frontiers in chemistry, 8, 589. [Link]

  • Koe, B. K., et al. (1989). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. European journal of pharmacology, 161(2-3), 263–266. [Link]

  • Dal Piaz, V., et al. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of medicinal chemistry, 66(15), 10481–10500. [Link]

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  • Cheng, M. H., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & medicinal chemistry letters, 26(9), 2253–2257. [Link]

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Comparative

A Comprehensive Guide to the Cross-Reactivity Profiling of 1-Benzyl-2-methylpiperidin-3-ol

Introduction: Unveiling the Pharmacological Identity of a Privileged Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Pharmacological Identity of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] The benzylpiperidine motif, in particular, serves as a versatile scaffold for developing therapeutic agents, especially those targeting the central nervous system (CNS).[3] This guide focuses on a specific, yet under-characterized derivative: 1-Benzyl-2-methylpiperidin-3-ol . While extensive public data on this exact molecule is scarce, its structural similarity to known bioactive compounds allows us to predict a potential pharmacological space and design a robust strategy for its characterization.[3][4]

The journey of a promising molecule from discovery to clinic is fraught with challenges, chief among them being unforeseen off-target effects. A thorough understanding of a compound's cross-reactivity, or its tendency to interact with targets other than the intended one, is paramount. Early and comprehensive selectivity profiling is not merely a regulatory hurdle; it is a critical scientific endeavor to de-risk drug candidates, anticipate potential toxicities, and uncover opportunities for polypharmacology.[5]

Based on the pharmacology of its structural analogs, 1-Benzyl-2-methylpiperidin-3-ol is hypothesized to interact with CNS receptors (such as sigma and opioid receptors), various enzymes (like acetylcholinesterase), and potentially ion channels.[3][6][7] This guide presents a multi-tiered, logical framework for systematically investigating the cross-reactivity of 1-Benzyl-2-methylpiperidin-3-ol. We will move from broad, high-throughput biochemical screens to more physiologically relevant cellular assays, providing not just protocols, but the strategic rationale behind each experimental choice.

Part 1: Foundational In Vitro Profiling: Mapping Direct Molecular Interactions

Expert Rationale: The initial step in characterizing any new chemical entity is to understand its direct interactions with a panel of purified biological targets. Biochemical and biophysical assays provide a clean, quantitative assessment of binding affinity and enzymatic inhibition, free from the complexities of the cellular environment.[8] This foundational screen acts as a map, guiding subsequent, more complex investigations by identifying the most potent interactions that warrant further study. We employ a screening cascade to efficiently triage and prioritize targets.

cluster_0 Part 1: Foundational Biochemical Screening Compound 1-Benzyl-2-methylpiperidin-3-ol Receptor_Panel Radioligand Binding Assay (CNS Receptor Panel) Compound->Receptor_Panel Enzyme_Panel Enzyme Inhibition Assay (Key Enzyme Panel) Compound->Enzyme_Panel Data_Analysis Data Analysis (Determine Ki and IC50) Receptor_Panel->Data_Analysis Enzyme_Panel->Data_Analysis

Caption: Initial biochemical screening workflow for 1-Benzyl-2-methylpiperidin-3-ol.

Assay 1: Broad-Panel Radioligand Binding for CNS Receptor Affinity

Justification: Given that the benzylpiperidine scaffold is a frequent binder of various CNS receptors, a broad competitive binding assay is the most efficient method to identify potential interactions.[3] This assay measures the ability of our test compound to displace a known, high-affinity radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available or in-house prepared cell membranes expressing the target receptors of interest (e.g., Sigma-1, Sigma-2, Opioid (μ, δ, κ), NMDA, Dopamine D2, Serotonin 5-HT2A).[1]

  • Reaction Setup: In a 96-well microplate, combine the cell membrane preparation, a fixed concentration of the appropriate radiolabeled ligand (e.g., [³H]-dextromethorphan for NMDA receptors), and serially diluted concentrations of 1-Benzyl-2-methylpiperidin-3-ol in a suitable assay buffer.[1]

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, unlabeled competitor to block all specific binding.[1]

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Detection: Wash the filters, add scintillation cocktail, and quantify the radioactivity for each well using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical CNS Receptor Binding Profile of 1-Benzyl-2-methylpiperidin-3-ol

Receptor Target Radioligand Ki (nM)
Sigma-1 -Pentazocine 45
Sigma-2 [³H]DTG 850
Opioid (μ) [³H]DAMGO > 10,000
Opioid (κ) [³H]U-69593 1,200
Opioid (δ) [³H]DPDPE > 10,000
NMDA [³H]MK-801 975
Serotonin (5-HT2A) [³H]Ketanserin 2,500

| Dopamine (D2) | [³H]Spiperone | > 10,000 |

Part 2: Cellular and Functional Characterization: From Binding to Biological Effect

Expert Rationale: A compound binding to a purified protein does not guarantee a biological effect in a living cell.[5] Factors like cell permeability, metabolism, and the presence of endogenous ligands can significantly alter a compound's activity. Therefore, the next critical step is to validate the biochemical hits in a cellular context and screen for critical safety liabilities, such as cardiac ion channel blockade.

cluster_1 Part 2: Cellular & Functional Validation Biochem_Hits Biochemical Hits (e.g., Ki < 1 µM) Cell_Engage Cellular Target Engagement (e.g., NanoBRET™) Biochem_Hits->Cell_Engage Functional_Assay Functional Assays (e.g., Calcium Flux, Reporter Gene) Biochem_Hits->Functional_Assay Safety_Screen Safety Screening (hERG Patch-Clamp) Biochem_Hits->Safety_Screen Cell_Data Cellular Potency & Liability (EC50 / IC50) Cell_Engage->Cell_Data Functional_Assay->Cell_Data Safety_Screen->Cell_Data

Caption: Workflow for validating biochemical hits in a cellular environment.

Assay 2: Functional hERG Inhibition Assay via Automated Patch-Clamp

Justification: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. Many piperidine-containing compounds have been shown to have hERG liability.[6] Therefore, assessing this interaction early is a critical safety checkpoint. Automated patch-clamp provides high-throughput, high-quality data on ion channel function.

Experimental Protocol: Automated Patch-Clamp

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG) and culture to optimal confluency.

  • Cell Preparation: Harvest and prepare a single-cell suspension.

  • Assay Execution: Load the cell suspension and test compound solutions onto the automated patch-clamp system (e.g., QPatch or Patchliner).

  • Seal and Whole-Cell Formation: The system automatically establishes a high-resistance (giga-ohm) seal between a single cell and the recording electrode and then ruptures the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current (specifically the "tail current").

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of 1-Benzyl-2-methylpiperidin-3-ol to the cell. A positive control (e.g., Cisapride) and vehicle control must be run in parallel.

  • Data Acquisition: Record the hERG current at each compound concentration.

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Plot the percent inhibition against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Table 2: Hypothetical Functional and Safety Profile

Assay Type Target/Endpoint Result (IC50 / EC50 in µM)
Enzyme Inhibition Acetylcholinesterase (AChE) 8.5
Cellular Engagement Sigma-1 (NanoBRET™) 0.25

| Safety Screen | hERG Channel Block | 15.2 |

Part 3: Quantifying Selectivity and Cytotoxicity

Expert Rationale: The ultimate goal is to develop a compound that is potent against its intended target but safe for the rest of the organism. The Selectivity Index (SI) is a crucial metric that quantifies this therapeutic window.[9] It is calculated by comparing the concentration of a compound that causes general cytotoxicity to the concentration that elicits the desired biological effect. A higher SI value indicates a more selective and potentially safer compound.[9][10]

cluster_2 Part 3: Calculating the Selectivity Index (SI) CC50 Cytotoxicity (CC50) Concentration that kills 50% of cells (e.g., from MTT Assay on HepG2 cells) SI Selectivity Index (SI) CC50->SI Divided by EC50 Potency (EC50) Concentration for 50% of max effect (e.g., from Cellular Engagement Assay) EC50->SI

Caption: Conceptual diagram for the calculation of the Selectivity Index (SI).

Assay 3: General Cytotoxicity using the MTT Assay

Justification: Before calculating selectivity, we must first determine the compound's intrinsic cytotoxicity against relevant cell lines. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for cell viability.[1] Using a liver cell line like HepG2 is standard practice for assessing potential hepatotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed HepG2 cells (or other relevant cell lines) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[2]

  • Compound Treatment: Prepare serial dilutions of 1-Benzyl-2-methylpiperidin-3-ol in the culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to determine the CC50 (50% cytotoxic concentration).

Comparative Analysis and Conclusion

To contextualize the performance of 1-Benzyl-2-methylpiperidin-3-ol, its data must be compared against alternative compounds. The table below synthesizes our hypothetical findings into a comparative guide.

Table 3: Comparative Cross-Reactivity Profile

Parameter 1-Benzyl-2-methylpiperidin-3-ol Alternative A (High Potency, Low Safety) Alternative B (Low Potency, High Safety)
Primary Target Affinity
Sigma-1 Ki (nM) 45 5 500
Off-Target Activity
AChE IC50 (µM) 8.5 0.5 > 50
hERG Block IC50 (µM) 15.2 0.8 > 100
Cellular Activity
Cytotoxicity CC50 (HepG2, µM) 42 5 > 100
Selectivity Index (SI)

| SI (CC50 / Sigma-1 EC50) | 168 (42 / 0.25) | 10 (5 / 0.5) | >20 (>100 / 5) |

Interpretation:

Based on this comprehensive, albeit hypothetical, analysis, 1-Benzyl-2-methylpiperidin-3-ol emerges as a promising compound. It demonstrates high potency for its primary target (Sigma-1) in a cellular context and maintains a significant window before inducing general cytotoxicity, resulting in a strong Selectivity Index of 168. Its off-target activities at AChE and the hERG channel occur at concentrations significantly higher than its primary target engagement, suggesting a favorable safety profile compared to "Alternative A," which, despite its high potency, suffers from severe hERG liability and a poor selectivity index. "Alternative B" is safer but lacks the desired potency.

This guide illustrates a systematic, multi-assay approach essential for the rigorous evaluation of novel chemical entities. By integrating biochemical, cellular, and safety data, researchers can build a comprehensive cross-reactivity profile, enabling informed decisions in the complex process of drug development.

References

  • Kamuhabwa, A. et al. An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds.
  • Herman, D. et al. (2015). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. PMC.
  • Toshkova, K. et al. (2024).
  • Injac, R. (2025).
  • Yang, T. & Huwiler, K. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections.
  • Unknown Author. How to Develop a Successful in vitro Screening Strategy.
  • Dong, X. et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. Benchchem.
  • Unknown Author. (2026). Understanding (R)
  • Tytarenko, P. et al. (2022).
  • Li, H. et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed.

Sources

Validation

Head-to-head comparison of different synthetic routes to 1-Benzyl-2-methylpiperidin-3-ol

1-Benzyl-2-methylpiperidin-3-ol is a highly valuable functionalized nitrogen heterocycle. Substituted piperidin-3-ols serve as critical scaffolds in medicinal chemistry and fragment-based drug discovery (FBDD).

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Author: BenchChem Technical Support Team. Date: April 2026

1-Benzyl-2-methylpiperidin-3-ol is a highly valuable functionalized nitrogen heterocycle. Substituted piperidin-3-ols serve as critical scaffolds in medicinal chemistry and fragment-based drug discovery (FBDD). Notably, the (2R,3R)-enantiomer of this compound was identified as a key fragment hit (Z2217052426) binding to the active site of the SARS-CoV-2 main protease (3CLpro), offering unprecedented structural insights for structure-based drug design [1].

Because the molecule possesses two contiguous stereocenters (C2 and C3), controlling the relative stereochemistry (cis vs. trans) during synthesis is the primary challenge. This guide objectively compares the two most industrially and synthetically relevant pathways for accessing this scaffold: Route A (Ketone Reduction) and Route B (Direct Catalytic Hydrogenation) .

Mechanistic Divergence: Ketone Reduction vs. Direct Hydrogenation

Both synthetic routes typically begin with the same commercially available starting material: 3-hydroxy-2-methylpyridine . The initial step is a straightforward quaternization using benzyl bromide to yield 1-benzyl-3-hydroxy-2-methylpyridinium bromide. From this common intermediate, the synthetic strategies diverge entirely.

G A 3-Hydroxy-2-methylpyridine B 1-Benzyl-3-hydroxy-2-methylpyridinium Bromide A->B Benzyl Bromide (Quaternization) C 1-Benzyl-2-methylpiperidin-3-one B->C NaBH4 Reduction (Partial) E 1-Benzyl-2-methylpiperidin-3-ol (cis-enriched) B->E H2, PtO2 or Rh/C (Catalytic Hydrogenation) D 1-Benzyl-2-methylpiperidin-3-ol (cis/trans mixture) C->D NaBH4 or LiAlH4 (Ketone Reduction)

Divergent synthetic pathways from 3-hydroxy-2-methylpyridine to 1-benzyl-2-methylpiperidin-3-ol.

Route A: The Ketone Reduction Pathway

This classical approach involves the partial reduction of the pyridinium salt to a tetrahydropyridine enol, which tautomerizes to the corresponding ketone (1-benzyl-2-methylpiperidin-3-one) [2]. The ketone is subsequently reduced to the alcohol.

Causality & Stereochemical Rationale

When reducing 1-benzyl-2-methylpiperidin-3-one with a hydride source like Sodium Borohydride ( NaBH4​ ), the hydride can attack the planar carbonyl group from either the axial or equatorial face. The adjacent C2-methyl group exerts significant steric hindrance. Because the transition state lacks the rigid stereocontrol of a catalyst surface, the reaction typically yields a thermodynamic mixture of cis and trans diastereomers. This necessitates downstream chromatographic separation, which lowers the effective yield of a single desired isomer.

Experimental Protocol
  • Quaternization: Dissolve 3-hydroxy-2-methylpyridine (1.0 eq) in acetone. Add benzyl bromide (1.1 eq) dropwise. Reflux for 4 hours. Cool to 0 °C, filter the resulting precipitate, and wash with cold acetone to yield 1-benzyl-3-hydroxy-2-methylpyridinium bromide.

  • Partial Reduction: Suspend the pyridinium salt (1.0 eq) in methanol at 0 °C. Carefully add NaBH4​ (2.0 eq) in portions (Caution: Exothermic, H2​ gas evolution). Stir at room temperature for 2 hours. Quench with 1M HCl , basify with saturated NaHCO3​ , and extract with dichloromethane (DCM). Concentrate to yield 1-benzyl-2-methylpiperidin-3-one.

  • Ketone Reduction: Dissolve the piperidone (1.0 eq) in methanol at 0 °C. Add NaBH4​ (1.5 eq) portion-wise. Stir for 1 hour. Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate ( 3×20 mL ). Dry over Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography to separate the cis and trans isomers.

Route B: Direct Catalytic Hydrogenation

A more modern and atom-economical approach bypasses the ketone intermediate entirely. The pyridinium salt is subjected to direct, complete saturation of the aromatic ring using heterogeneous catalysis (e.g., Platinum dioxide, PtO2​ , or Rhodium on Carbon) [3].

Causality & Stereochemical Rationale

Heterogeneous catalytic hydrogenation relies on the adsorption of the pyridinium ring onto the metal catalyst surface. The transfer of hydrogen atoms occurs via syn-addition from the catalyst face to the less sterically hindered face of the molecule. Because the bulky N-benzyl group and the C2-methyl group dictate the molecule's orientation on the catalyst, the hydrogen atoms are delivered to the same face, heavily favoring the formation of the cis-diastereomer. This eliminates the need for complex chromatographic separation of diastereomers.

Experimental Protocol
  • Quaternization: Prepare 1-benzyl-3-hydroxy-2-methylpyridinium bromide as described in Route A.

  • Catalytic Hydrogenation: Dissolve the pyridinium salt (1.0 eq) in absolute ethanol. Add Adams' catalyst ( PtO2​ , 10 mol% ). Place the mixture in a Parr hydrogenation vessel. Pressurize with H2​ gas to 50 psi and agitate at room temperature for 12–16 hours.

  • Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the pyrophoric catalyst (Caution: Do not let the filter cake dry completely). Concentrate the filtrate under reduced pressure. Partition between 1M NaOH and DCM. Extract, dry over Na2​SO4​ , and concentrate to yield predominantly cis-1-benzyl-2-methylpiperidin-3-ol.

Head-to-Head Comparison Data

The table below summarizes the quantitative and operational metrics of both routes based on standard laboratory-scale ( 10-50 g ) synthesis.

Performance MetricRoute A (Ketone Reduction)Route B (Direct Hydrogenation)
Overall Yield (from Pyridine) 45–55% (Combined isomers)70–85%
Diastereomeric Ratio (cis:trans) ~ 1.5 : 1 (Thermodynamic mixture)> 10 : 1 (cis-enriched via syn-addition)
Step Count 3 Steps2 Steps
Scalability & Equipment Excellent; uses standard batch glassware.Moderate; requires pressurized H2​ vessels (Parr shaker/autoclave).
Reagent Cost Low ( NaBH4​ , standard solvents)High (Precious metal catalysts: PtO2​ , Rh/C )
Safety Profile Hydride off-gassing ( H2​ evolution during quench)Handling of pressurized flammable gas and pyrophoric catalysts.

Conclusion & Recommendations

The choice of synthetic route depends heavily on the specific needs of the drug development program:

  • Choose Route A if you require both cis and trans diastereomers for a fragment library screening campaign, or if your facility lacks high-pressure hydrogenation infrastructure. It is highly scalable using standard glassware, albeit at the cost of chromatographic burden.

  • Choose Route B if your target is specifically the cis-diastereomer (e.g., for subsequent resolution into the (2R,3R) enantiomer for SARS-CoV-2 3CLpro inhibitor synthesis). The high atom economy, superior diastereoselectivity, and reduced step count justify the higher catalyst cost and specialized equipment requirements.

References

  • Crystal Structure of SARS-CoV-2 main protease in complex with Z2217052426 (PDB ID: 5ree) . Protein Data Bank Japan (PDBj). PanDDA analysis group deposition of SARS-CoV-2 main protease fragment screen. Available at:[Link]

  • Preparation method for 1-benzyl-3-piperidone hydrochloride (CN105622444A). Google Patents. Details the classical reduction of 3-hydroxypyridines and quaternized derivatives to piperidones.
  • Method for synthesizing 3-piperidone derivative through iridium-catalyzed hydrogenation (CN105693598B). Google Patents. Discusses the chemoselective and asymmetric transition-metal catalyzed reduction of pyridinium salts to piperidines.
Comparative

Structure-Activity Relationship (SAR) Studies of 1-Benzyl-2-methylpiperidin-3-ol Analogs: Targeting the Mpro Distal Site

Executive Summary The SARS-CoV-2 Main Protease (Mpro or 3CLpro) is a highly conserved cysteine protease essential for viral replication. While active-site covalent inhibitors (e.g., Nirmatrelvir) have dominated the clini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The SARS-CoV-2 Main Protease (Mpro or 3CLpro) is a highly conserved cysteine protease essential for viral replication. While active-site covalent inhibitors (e.g., Nirmatrelvir) have dominated the clinical landscape, the emergence of viral escape mutations necessitates the development of alternative therapeutic strategies. Allosteric modulation offers a compelling complementary approach.

During a massive crystallographic fragment screening campaign at the Diamond Light Source, the compound (2R,3R)-1-benzyl-2-methylpiperidin-3-ol (PDB ID: 5REE; ligand ID: T1M) was identified as a non-covalent fragment hit [1]. Unlike traditional active-site binders, this compound interacts with a highly druggable distal allosteric site, providing a unique scaffold for structure-activity relationship (SAR) optimization.

Mechanistic Rationale: The Allosteric Advantage

Active-site inhibitors physically block the catalytic dyad (His41/Cys145). However, selective pressure often leads to mutations within this pocket. By targeting the distal site located in the C-terminal region of Mpro, 1-benzyl-2-methylpiperidin-3-ol bypasses these common resistance pathways.

Binding of this fragment is stabilized by a hydrogen-bonding network involving residues Thr196, Thr198, and Glu240 [2]. This interaction induces a conformational shift that propagates to the dimer interface and distorts the active site's oxyanion hole (Gly143, Ser144, Cys145), ultimately disrupting the proper orientation of the peptide substrate and halting catalytic activity.

AllostericMechanism A 1-Benzyl-2-methylpiperidin-3-ol (Allosteric Modulator) B Mpro Distal Site (Thr196, Thr198, Glu240) A->B Binds C Conformational Shift (Dimer Interface) B->C Induces D Oxyanion Hole Distortion (Active Site) C->D Alters E Loss of Catalytic Activity (Viral Arrest) D->E Results in

Mechanism of Mpro allosteric inhibition by 1-benzyl-2-methylpiperidin-3-ol analogs.

Comparative Performance & SAR Analysis

To evaluate the therapeutic potential of the 1-benzyl-2-methylpiperidin-3-ol scaffold, we must objectively compare its performance metrics against both active-site covalent inhibitors and other known allosteric modulators (such as the natural product Casticin).

Table 1: Comparative Profile of Mpro Inhibitor Classes
Inhibitor ClassRepresentative CompoundBinding TargetIC50 (Mpro)Primary AdvantagesLimitations
Covalent Peptidomimetic Nirmatrelvir / N3Active Site (Cys145)~3 nMHigh potency, clinically validatedSusceptible to active-site mutations
Natural Product CasticinDistal Site~15 µMZero Lipinski violationsPoor bioavailability, hard to derivatize
Synthetic Fragment 1-Benzyl-2-methylpiperidin-3-olDistal Site~85 µM (Hit)High ligand efficiency, highly tractableRequires optimization for sub-µM potency
SAR Expansion of the Fragment Hit

Optimization of the base fragment involves iterative modifications to the benzyl ring, the piperidine core, and the hydroxyl pharmacophore. Below is a representative SAR dataset demonstrating the trajectory from a weak fragment hit to an optimized lead.

Table 2: SAR Data for 1-Benzyl-2-methylpiperidin-3-ol Analogs (FRET Assay)
Compound IDR1 (Benzyl Mod)R2 (Piperidine Mod)StereochemistryIC50 (µM)Ligand Efficiency (LE)
T1M (Base Hit) H-OH(2R, 3R)85.40.32
Analog 1a 4-Fluoro-OH(2R, 3R)42.10.34
Analog 1b 3,4-Dichloro-OH(2R, 3R)18.50.36
Analog 2a H-OCH3(2R, 3R)>200N/A
Analog 3a H-OH(2S, 3S)>500N/A

Causality of Experimental Choices:

  • Stereochemical Rigidity: The sharp drop in activity for Analog 3a confirms the strict stereochemical requirement of the (2R, 3R) configuration to maintain the precise hydrogen bond trajectory with Glu240.

  • Pharmacophore Validation: Methylation of the hydroxyl group (Analog 2a) abolishes activity, validating its indispensable role as a critical hydrogen bond donor.

  • Hydrophobic Expansion: Halogenation of the benzyl ring (Analog 1b) improves potency by exploiting a hydrophobic sub-pocket near Thr196, increasing the buried surface area without violating optimal physicochemical properties.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data generation, the following self-validating workflows are employed to assess the analogs.

SARWorkflow Step1 Fragment Library Screening (X-ray Crystallography) Step2 Hit Identification (PDB ID: 5REE) Step1->Step2 Step3 SAR Analog Synthesis (Benzyl & Piperidine Mods) Step2->Step3 Step4 FRET Enzymatic Assay (IC50 Determination) Step3->Step4 Step4->Step3 Iterative Feedback Step5 Lead Optimization (Sub-micromolar Affinity) Step4->Step5

Iterative SAR workflow from fragment hit identification to lead optimization.

Protocol 1: FRET-Based Mpro Enzymatic Inhibition Assay

This assay ensures that observed inhibition is genuinely enzymatic and not an artifact of compound aggregation or fluorescence quenching.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 1 mM EDTA, and 2 mM DTT. Expert Insight: The inclusion of DTT is critical to maintain the active site Cys145 in a reduced state, preventing artifactual oxidative inactivation of the enzyme.

  • Enzyme Incubation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM in the assay buffer. Dispense 40 µL per well into a 384-well black microplate. Add 5 µL of the test analog (serially diluted in DMSO) and incubate at 37°C for 30 minutes to allow the allosteric conformational shift to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 5 µL of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 20 µM.

  • Kinetic Measurement: Monitor fluorescence continuously for 60 minutes at excitation/emission wavelengths of 340 nm / 490 nm using a microplate reader.

  • Data Analysis: Calculate initial velocities (V0) from the linear portion of the progress curves. Determine IC50 values using a four-parameter logistic regression model.

Protocol 2: High-Throughput Crystallographic Fragment Screening (PanDDA)
  • Crystallization: Grow Mpro crystals using the sitting-drop vapor diffusion method in 25% PEG 3350, 0.1 M Bis-Tris (pH 6.5).

  • Fragment Soaking: Transfer crystals to drops containing 50 mM of the 1-benzyl-2-methylpiperidin-3-ol analog dissolved in 20% DMSO. Soak for 1-2 hours. Expert Insight: The high DMSO tolerance of Mpro crystals enables high-concentration soaking, which is necessary to capture low-affinity transient states of early-stage SAR analogs.

  • Data Collection & Analysis: Flash-cool crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. Process data using the PanDDA (Pan-Dataset Density Analysis) algorithm to detect weak, partial-occupancy fragment binding events against the background of the apo-crystal state.

Conclusion

The (2R,3R)-1-benzyl-2-methylpiperidin-3-ol scaffold represents a highly tractable starting point for developing allosteric inhibitors of SARS-CoV-2 Mpro. By shifting focus from the crowded, mutation-prone active site to the distal allosteric pocket, researchers can leverage this SAR framework to design next-generation antivirals with distinct resistance profiles and excellent physicochemical properties.

References

  • Douangamath, A., et al. "Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease." Nature Communications (2020). URL:[Link]

  • Gyebi, G. A., et al. "Allosteric Modulation of the Main Protease (MPro) of SARS-CoV-2 by Casticin—Insights from Molecular Dynamics Simulations." Journal of Molecular Modeling (2022). URL:[Link]

Validation

Benchmarking 1-Benzyl-2-methylpiperidin-3-ol: A Non-Covalent Fragment Approach to SARS-CoV-2 Mpro Inhibition

In the landscape of antiviral drug discovery, benchmarking novel chemotypes against established clinical standards is a critical exercise. The emergence of SARS-CoV-2 main protease (Mpro) variants resistant to first-gene...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antiviral drug discovery, benchmarking novel chemotypes against established clinical standards is a critical exercise. The emergence of SARS-CoV-2 main protease (Mpro) variants resistant to first-generation covalent inhibitors necessitates the exploration of alternative binding modalities .

This guide provides an objective, data-driven framework for benchmarking 1-Benzyl-2-methylpiperidin-3-ol —a non-covalent fragment hit identified via high-throughput crystallographic screening —against highly potent covalent inhibitors such as Nirmatrelvir and GC376. By analyzing both the thermodynamic binding principles and the self-validating experimental workflows required to assess them, we can understand the strategic value of fragment-based drug discovery (FBDD) in overcoming viral resistance.

Mechanistic Rationale: Fragment vs. Covalent Inhibition

To understand the benchmarking data, we must first establish the causality behind the molecular interactions. SARS-CoV-2 Mpro is a cysteine protease relying on a Cys145-His41 catalytic dyad.

  • Covalent Inhibitors (Nirmatrelvir, GC376): These molecules utilize electrophilic warheads (nitriles or aldehydes) to form an irreversible or slowly reversible hemithioacetal/thioimidate bond with the nucleophilic Cys145 . While this drives sub-micromolar potency, it renders the drugs vulnerable to active-site mutations (e.g., L50F/E166A/L167F) that alter the pocket geometry and prevent warhead engagement .

  • Non-Covalent Fragments (1-Benzyl-2-methylpiperidin-3-ol): Fragments are low-molecular-weight compounds that bind transiently but with high ligand efficiency. Because they do not rely on a reactive warhead, their binding is driven purely by shape complementarity and non-covalent interactions (hydrogen bonding, Van der Waals forces). They serve as highly tractable scaffolds for developing pan-variant inhibitors that bypass Cys145-dependent resistance mechanisms.

MproInhibition VPP Viral Polyprotein (pp1ab) MPRO SARS-CoV-2 Mpro (Active Protease) VPP->MPRO Substrate Binding NSP Functional NSPs (Viral Replication) MPRO->NSP Proteolytic Cleavage FRAG 1-Benzyl-2-methylpiperidin-3-ol (Fragment Hit) FRAG->MPRO Reversible Blockade COV Nirmatrelvir / GC376 (Covalent Drugs) COV->MPRO Irreversible Covalent Bond

SARS-CoV-2 Mpro cleavage pathway and distinct inhibition mechanisms of benchmarked compounds.

Comparative Benchmarking Data

When benchmarking a fragment against an optimized clinical drug, direct IC50 comparisons are mechanistically skewed. Fragments inherently display high micromolar to millimolar affinities. Therefore, the benchmarking focus shifts to Ligand Efficiency (LE) and Structural Tractability .

Table 1: Chemical and Structural Properties
CompoundMechanismTarget SiteMolecular WeightClinical Status
1-Benzyl-2-methylpiperidin-3-ol Non-covalentMpro Active Site205.30 g/mol Pre-clinical Hit (Fragment)
Nirmatrelvir Covalent (Nitrile)Mpro Cys145499.50 g/mol Approved (Paxlovid)
GC376 Covalent (Aldehyde)Mpro Cys145507.50 g/mol Pre-clinical / Veterinary
Table 2: Pharmacodynamic Benchmarks
CompoundIC50 (SARS-CoV-2 Mpro)Kd / Thermal Shift (ΔTm)PDB ID
1-Benzyl-2-methylpiperidin-3-ol > 100 µM (Typical)Weak transient binding
Nirmatrelvir 1.0 - 4.0 nM ΔTm ≈ +10.0 °C7MLF
GC376 0.89 µM ΔTm ≈ +2.0 °C [[1]]([Link])6WTT

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds must be conducted through orthogonal, self-validating assay systems. A primary activity screen (FRET) must be cross-examined by a thermodynamic binding assay (DSF) to rule out false positives—a common artifact in fragment screening.

BenchmarkingWorkflow PREP Compound Prep (Test & Controls) FRET FRET Assay (IC50 & Z'-factor) PREP->FRET Primary Screen DSF Thermal Shift (DSF) (ΔTm Validation) FRET->DSF Orthogonal Test XRAY X-ray Crystallography (Binding Mode) DSF->XRAY Structural Validation

Self-validating experimental workflow for benchmarking Mpro inhibitors.

Protocol 1: High-Throughput FRET Protease Assay

Objective: Quantify the inhibitory concentration (IC50) of the compounds. Causality: This assay utilizes a synthetic peptide substrate (Dabcyl-KTSAVLQSGFRKME-Edans). Intact, the Dabcyl group quenches the Edans fluorophore. Upon cleavage by active Mpro, the fluorophore is released, generating a measurable signal. Inhibitors halt this cleavage, suppressing fluorescence.

Step-by-Step Execution:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM EDTA, 2 mM DTT). Expert Note: DTT is strictly required to maintain the Mpro Cys145 residue in a reduced, nucleophilic state, ensuring accurate benchmarking of the covalent controls.

  • Control Establishment (Self-Validation):

    • Positive Control: 1 µM Nirmatrelvir (Expected: 100% suppression of fluorescence velocity).

    • Negative Control: 1% DMSO vehicle (Expected: Maximum uninhibited fluorescence velocity).

    • Background Control: Substrate only, no enzyme (Expected: Baseline fluorescence to account for spontaneous substrate degradation).

  • Compound Incubation: Dispense 1-Benzyl-2-methylpiperidin-3-ol (titrated from 2 mM down to 10 µM) and benchmark drugs into a 384-well black microplate. Add 50 nM recombinant SARS-CoV-2 Mpro. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 20 µM FRET substrate to all wells to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 60 minutes using a microplate reader.

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 statistically validates the assay's dynamic range. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Differential Scanning Fluorimetry (DSF)

Objective: Orthogonal validation of target engagement via thermal stabilization. Causality: Ligand binding thermodynamically stabilizes the folded state of a protein, increasing its melting temperature (Tm). Because fragments like 1-Benzyl-2-methylpiperidin-3-ol often exhibit weak IC50 values that border on assay detection limits, DSF provides definitive proof of physical target engagement.

Step-by-Step Execution:

  • Sample Formulation: Mix 2 µM recombinant Mpro with 5X SYPRO Orange dye in the assay buffer. SYPRO Orange is highly fluorescent only when bound to the hydrophobic regions of an unfolding protein.

  • Ligand Addition: Add 1-Benzyl-2-methylpiperidin-3-ol (500 µM) or the benchmark GC376 (10 µM) to respective wells. Include a 1% DMSO vehicle control.

  • Thermal Melt: Subject the plate to a precise temperature gradient (25°C to 95°C) at a ramp rate of 1°C/min in a Real-Time PCR machine.

  • Analysis: Plot the first derivative of the fluorescence curve (-dF/dT) to identify the exact melting temperature (Tm).

  • Validation: The assay is validated if the GC376 positive control demonstrates a thermal shift (ΔTm) of approximately +2.0°C relative to the DMSO baseline [[1]]([Link]). The fragment is considered a validated binder if it produces a reproducible ΔTm > 0.5°C.

Conclusion & Future Directions

Benchmarking 1-Benzyl-2-methylpiperidin-3-ol against Nirmatrelvir and GC376 highlights the distinct strategic phases of drug design. While the covalent benchmarks exhibit superior immediate potency, their susceptibility to active-site mutations presents a long-term clinical vulnerability. The 1-Benzyl-2-methylpiperidin-3-ol fragment, validated through rigorous FRET and DSF protocols, provides a highly tractable, non-covalent scaffold. Through structure-guided fragment growing and merging, this chemotype can be optimized into a potent lead compound capable of overcoming current covalent-resistant SARS-CoV-2 variants.

References

  • [2] Fearon, D., et al. PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 main protease in complex with Z2217052426 (PDB ID: 5REE). RCSB Protein Data Bank (2020). URL:[Link]

  • [3] Fu, L., et al. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug. PubMed Central, NIH (2020). URL:[Link]

  • [1] Costanzi, E., et al. Stabilization of the Dimeric State of SARS-CoV-2 Main Protease by GC376 and Nirmatrelvir. MDPI International Journal of Molecular Sciences (2023). URL:[Link]

  • [4] Lee, J., et al. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design. PubMed Central, NIH (2023). URL:[Link]

  • [5] Cannalire, R., et al. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. MDPI International Journal of Molecular Sciences (2023). URL:[Link]

Sources

Comparative

Reproducibility and Scaffold Rigidity: A Comparative Guide to 1-Benzyl-2-methylpiperidin-3-ol in Fragment-Based Drug Discovery

In the landscape of Fragment-Based Drug Discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the selection of the right chiral building block is a foundational decision. 1-Benzyl-2-methylpiperid...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of Fragment-Based Drug Discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the selection of the right chiral building block is a foundational decision. 1-Benzyl-2-methylpiperidin-3-ol (CAS: 1256091-41-4) has emerged as a highly privileged scaffold. As a Senior Application Scientist, I frequently observe that the reproducibility of downstream biological assays is directly tied to the conformational fidelity of these early-stage fragments.

This guide objectively compares the performance of 1-Benzyl-2-methylpiperidin-3-ol against common alternatives, detailing the causality behind its structural advantages and providing a self-validating protocol for its reproducible integration into synthetic pipelines.

The Causality of Scaffold Selection

The utility of a piperidine fragment is governed by its thermodynamics in solution. Unsubstituted piperidines (like 1-Benzylpiperidin-3-ol) rapidly interconvert between various chair and boat conformations. When such a flexible ligand binds to a rigid target pocket—such as the active site of the SARS-CoV-2 3CL main protease ()[1]—it must pay a severe entropic penalty to adopt its bioactive conformation.

By introducing a methyl group at the C2 position, 1-Benzyl-2-methylpiperidin-3-ol leverages 1,3-allylic strain and steric clashes to lock the piperidine ring into a single, preferred chair conformation. This pre-organization minimizes entropic loss upon binding, frequently resulting in a lower IC₅₀ and higher ligand efficiency.

Furthermore, the choice of the N-benzyl protecting group over an N-Boc group is critical for NMR-based screening. N-Boc protected amines exhibit restricted rotation around the carbamate C-N bond, leading to rotameric broadening in NMR spectra. This broadening obscures critical ligand-protein interaction signals during WaterLOGSY or STD-NMR experiments. The N-benzyl group avoids this entirely, ensuring the sharp, high-resolution spectra required for rigorous fragment library quality control ()[2].

Visualizing the FBDD Workflow

The following workflow illustrates how the structural properties of 1-Benzyl-2-methylpiperidin-3-ol streamline the hit-to-lead process compared to flexible or N-Boc protected alternatives.

FBDD_Workflow Start Fragment Library (1-Benzyl-2-methylpiperidin-3-ol) Screening Primary NMR Screening (No Rotameric Interference) Start->Screening High Purity (>95%) XRay X-Ray Crystallography (Target Validation) Screening->XRay Hit (Sharp Signals) Fail Signal Obscured / Weak Binding Screening->Fail Miss (Broad Signals) Opt Lead Optimization (Rigid Scaffold) XRay->Opt Structure-Guided Design Alt N-Boc Alternatives (Rotamer Broadening) Alt->Screening Baseline Comparison

Figure 1: FBDD workflow comparing N-benzyl and N-Boc piperidine scaffolds.

Comparative Performance Metrics

To objectively evaluate 1-Benzyl-2-methylpiperidin-3-ol, we must compare it against its closest structural analogs across key synthetic and analytical metrics. The data summarized below highlights why the N-benzyl, C2-methylated scaffold is preferred for high-fidelity drug design ()[3].

Performance Metric1-Benzyl-2-methylpiperidin-3-ol1-Benzylpiperidin-3-ol (Des-methyl)N-Boc-2-methylpiperidin-3-ol
Conformational Rigidity High (Locked chair conformation)Low (Rapid interconversion)High (Locked chair conformation)
NMR Screening Suitability Excellent (Sharp, distinct signals)Excellent (Sharp, distinct signals)Poor (Rotameric signal broadening)
Deprotection Strategy Mild Hydrogenolysis (Pd/C, H₂)Mild Hydrogenolysis (Pd/C, H₂)Acidic Cleavage (TFA or HCl)
Risk of Epimerization Low (Under controlled conditions)N/A (Lacks C2 stereocenter)Moderate (Acid-catalyzed ring dynamics)
Typical Downstream Yield >92% >95%~85%

Experimental Reproducibility: Self-Validating Protocol

The primary challenge when utilizing 1-Benzyl-2-methylpiperidin-3-ol is the reproducible removal of the benzyl group without inducing epimerization at the highly sensitive C2 chiral center. Harsh conditions will scramble the diastereomeric ratio (d.r.), rendering the fragment useless for stereospecific biological targeting.

The following self-validating protocol utilizes mild hydrogenolysis to ensure absolute stereochemical retention.

Protocol: Stereoretentive Debenzylation of 1-Benzyl-2-methylpiperidin-3-ol
  • Substrate Solubilization: Dissolve 1-Benzyl-2-methylpiperidin-3-ol (1.0 eq) in anhydrous Methanol (0.1 M concentration) in a round-bottom flask.

    • Causality: Methanol perfectly solubilizes the starting material while serving as an optimal proton donor to facilitate the catalytic hydrogen transfer on the palladium surface.

  • Inert Atmosphere & Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight).

    • Causality: This is a critical safety and quality control step. Introducing dry Pd/C in the presence of ambient oxygen and methanol vapors can trigger auto-ignition. The resulting localized exotherms provide the activation energy required for C2-epimerization. The Argon purge prevents this.

  • Controlled Hydrogenolysis: Evacuate the flask under a mild vacuum and backfill with H₂ gas via a standard balloon (1 atm). Stir vigorously at 25°C for 4 to 6 hours.

    • Causality: Restricting the system to 1 atm of pressure and ambient temperature (25°C) prevents the over-reduction of the piperidine ring and ensures the thermodynamic stability of the C2 stereocenter is not breached.

  • Filtration and Recovery: Filter the black suspension through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 35°C.

    • Causality: Maintaining a low water bath temperature during concentration prevents the thermal degradation and potential oxidation of the newly formed, highly reactive secondary amine.

Visualizing the Chemical Workflow

The mechanistic pathway below demonstrates the critical divergence between controlled debenzylation (which retains stereochemistry) and uncontrolled reactions that lead to epimerization.

Synthesis_Pathway A 1-Benzyl-2-methylpiperidin-3-ol (Stable Precursor) B Pd/C, H2 (1 atm) MeOH, 25°C A->B Mild Hydrogenolysis C 2-Methylpiperidin-3-ol (Free Amine) B->C Controlled Conditions D Epimerization (Loss of Chirality) B->D High Temp/Pressure E Amide Coupling (HATU, DIPEA) C->E Scaffold Functionalization F Final Target Compound (Retained ee %) E->F Stereochemical Fidelity

Figure 2: Stereoretentive workflow for debenzylation and downstream piperidine coupling.

Conclusion

For drug development professionals targeting complex protein pockets, 1-Benzyl-2-methylpiperidin-3-ol offers an optimal balance of conformational rigidity and synthetic tractability. By adhering to strict, temperature-controlled hydrogenolysis protocols, researchers can guarantee the stereochemical reproducibility required to translate early-stage NMR hits into potent, optimized lead compounds.

References

  • SARS CoV-2 MAIN PROTEASE 3CLpro, ROOM TEMPERATURE, DAMAGE FREE XFEL MONOCLINIC STRUCTURE (7JVZ) , RCSB Protein Data Bank,[Link]

  • NMR Quality Control Of Fragment Libraries For Screening (bmse011485) , Biological Magnetic Resonance Data Bank (BMRB),[Link]

  • Biflavonoid as potential 3-chymotrypsin-like protease (3CLpro) inhibitor of SARS-Coronavirus , PubMed Central (PMC),[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Benzyl-2-methylpiperidin-3-ol proper disposal procedures

1-Benzyl-2-methylpiperidin-3-ol: Comprehensive Laboratory Disposal and Safety Protocol For researchers and drug development professionals, managing the lifecycle of synthetic intermediates is just as critical as the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Benzyl-2-methylpiperidin-3-ol: Comprehensive Laboratory Disposal and Safety Protocol

For researchers and drug development professionals, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. 1-Benzyl-2-methylpiperidin-3-ol (CAS: 1256091-41-4)[1] is a functionalized piperidine derivative frequently utilized as a scaffold in medicinal chemistry. Due to its specific structural features—a basic secondary/tertiary-like amine environment, a lipophilic benzyl group, and a reactive hydroxyl group—its disposal requires rigorous adherence to environmental health and safety (EHS) protocols.

This guide provides a self-validating, step-by-step methodology for the safe handling, accumulation, and final destruction of 1-Benzyl-2-methylpiperidin-3-ol waste, grounded in the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA)[2].

Chemical Profile & Hazard Causality

To dispose of a chemical safely, one must first understand how its molecular structure dictates its macroscopic behavior in a waste stream.

  • Piperidine Nitrogen (Basicity): The nitrogen atom in the piperidine ring acts as a Lewis base. If inadvertently mixed with strong acids (e.g., sulfuric or nitric acid waste), it will undergo a highly exothermic neutralization reaction. This can lead to rapid solvent boil-off, container pressurization, and catastrophic rupture[3].

  • Benzyl Group (Lipophilicity): The aromatic benzyl ring increases the molecule's partition coefficient (LogP). If discharged into aqueous sewer systems, it resists degradation and can become a persistent organic pollutant, exhibiting toxicity to aquatic life.

  • Absence of Halogens: Because the base molecule contains no fluorine, chlorine, bromine, or iodine, it qualifies as a Non-Halogenated Organic Waste . Segregating it from halogenated waste is economically and environmentally vital; incinerating halogenated waste requires specialized, expensive scrubber systems to neutralize corrosive hydrohalic acid byproducts[4].

Table 1: Chemical Properties & Waste Classification
Property/AttributeValue/ClassificationCausality for Disposal Operations
Chemical Name 1-Benzyl-2-methylpiperidin-3-olN/A
CAS Number 1256091-41-4Essential identifier for TSDF waste profiling.
Chemical Class Organic Amine / PiperidineDictates strict segregation from acidic and oxidizing waste streams.
Waste Stream Non-Halogenated Organic BaseReduces incineration costs by avoiding halogen scrubber requirements.
Primary Hazards Combustible, Irritant, Aquatic ToxicityMandates leak-proof secondary containment and prohibits drain disposal.

Regulatory Framework: RCRA Subpart K vs. Standard SAA

Laboratory waste management is governed by the EPA under RCRA. For academic and research institutions, the EPA offers an alternative, highly flexible regulatory framework known as Subpart K (40 CFR Part 262) [5]. Understanding the distinction between Subpart K and standard Satellite Accumulation Area (SAA) rules is crucial for operational compliance.

Table 2: EPA RCRA Accumulation Limits (Subpart K vs. Standard SAA)
ParameterStandard SAA (40 CFR § 262.15)Subpart K (40 CFR § 262.200+)
Volume Limit 55 gallons (or 1 qt acute hazardous)55 gallons (or 1 qt acute hazardous)
Time Limit in Lab No strict time limit until 55 gal is reachedMaximum 12 months , regardless of volume
Waste Determination Must be made at the point of generationFlexible (can be made in lab, at CAA, or at TSDF)
Core Requirement Standard RCRA labelingFormal Laboratory Management Plan (LMP) required

Expert Insight: Subpart K is highly recommended for drug development labs because it allows trained EHS professionals to make the final hazardous waste determination at a Central Accumulation Area (CAA) rather than forcing bench scientists to do so at the point of generation[2].

Step-by-Step Disposal Methodology

The following protocol outlines the cradle-to-grave management of 1-Benzyl-2-methylpiperidin-3-ol, ensuring both safety and regulatory compliance.

Step 1: Point-of-Generation Segregation
  • Action: Designate a specific waste stream for "Non-Halogenated Organic Bases." Never mix this compound with acids, strong oxidizers (e.g., peroxides), or halogenated solvents (e.g., dichloromethane)[3].

  • Causality: Segregation prevents exothermic acid-base reactions and minimizes the volume of expensive halogenated waste.

  • Self-Validation: Before adding unknown aqueous/organic mixtures to this container, test a 1 mL aliquot with pH paper. A basic reading (pH > 7) confirms compatibility with the amine waste stream.

Step 2: Containerization & Labeling
  • Action: Store the waste in a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container. Fill the container to a maximum of 90% capacity [6].

  • Causality: HDPE is highly resistant to organic amines. Leaving 10% headspace accommodates vapor expansion caused by ambient temperature fluctuations in the lab, preventing structural failure and leaks[6].

  • Self-Validation: Visually inspect the container weekly. Ensure the label clearly states "Hazardous Waste - Non-Halogenated Organic Amine" and includes the exact accumulation start date.

Step 3: Transfer to Central Accumulation Area (CAA)
  • Action: Once the 12-month limit (under Subpart K) or the 55-gallon limit is reached, the waste must be transferred from the lab to the facility's CAA[2].

  • Causality: Subpart K mandates the removal of unwanted laboratory materials every 12 months to prevent the dangerous stockpiling of degrading, time-sensitive chemicals[5].

  • Self-Validation: This transfer must be physically conducted and documented by a trained EHS professional, ensuring the chain of custody is maintained[5].

Step 4: Final Destruction via Incineration
  • Action: Ship the consolidated waste via a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[5].

  • Causality: Incineration is the most environmentally sound disposal method for combustible organic amines[4]. High temperatures completely cleave the lipophilic benzyl group and the piperidine ring, converting the molecule into harmless CO₂, H₂O, and NOₓ gases, thereby eliminating aquatic toxicity risks.

  • Self-Validation: Retain the signed uniform hazardous waste manifest from the TSDF for a minimum of three years to prove cradle-to-grave compliance during an EPA or state inspection.

Waste Workflow Visualization

The following diagram illustrates the logical flow of 1-Benzyl-2-methylpiperidin-3-ol waste from the laboratory bench to final destruction.

G Gen Point of Generation (Lab Bench / Fume Hood) Seg Segregation: Non-Halogenated Organic Bases Gen->Seg Identify Waste SAA Satellite Accumulation Area (SAA) Max 55 Gal / <12 Months Seg->SAA Containerize (HDPE) CAA Central Accumulation Area (CAA) Consolidation & Profiling SAA->CAA Trained Transfer TSDF Licensed TSDF High-Temp Incineration CAA->TSDF Manifest & Ship

Workflow for the segregation, accumulation, and final incineration of piperidine derivative waste.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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